Propargyl-PEG2-beta-D-glucose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H22O8 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(2-prop-2-ynoxyethoxy)ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H22O8/c1-2-3-18-4-5-19-6-7-20-13-12(17)11(16)10(15)9(8-14)21-13/h1,9-17H,3-8H2/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
VCAWUMOFEKQAES-UJPOAAIJSA-N |
Isomeric SMILES |
C#CCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C#CCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Propargyl-PEG2-beta-D-glucose: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Propargyl-PEG2-beta-D-glucose is a heterobifunctional molecule of significant interest in the fields of chemical biology and drug discovery. It incorporates three key chemical motifs: a terminal propargyl group, a short polyethylene (B3416737) glycol (PEG) linker, and a beta-D-glucose moiety. This unique combination of features makes it a valuable tool for a range of applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing this compound in research and development.
Physicochemical Properties and Structure
This compound is a white to off-white solid at room temperature. Its chemical structure combines the hydrophilicity of the glucose and PEG components with the reactive functionality of the terminal alkyne.
| Property | Value | Source(s) |
| Molecular Formula | C13H22O8 | [1] |
| Molecular Weight | 306.31 g/mol | [1] |
| CAS Number | 2353409-73-9 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (≥100 mg/mL), water | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 6 months | [1] |
Core Applications
The utility of this compound stems from its bifunctional nature, allowing for the linkage of different molecular entities.
PROTAC Linker
This compound is primarily employed as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker component of a PROTAC is crucial as it dictates the distance and relative orientation between the target protein-binding ligand and the E3 ligase-binding ligand, which in turn affects the efficiency of ternary complex formation and target degradation. The PEG component of the linker can enhance solubility and cell permeability of the resulting PROTAC molecule.
Click Chemistry Reagent
The terminal propargyl group of this compound allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[3] This highly efficient and specific "click" reaction forms a stable triazole linkage with azide-modified molecules, such as proteins, nucleic acids, or small molecules.[5] The glucose moiety can improve the aqueous solubility of molecules it is conjugated to.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect biomolecules)
-
Solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Dissolve this compound and the azide-functionalized molecule in the chosen solvent.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
-
In another vial, prepare a stock solution of CuSO4 in water. If using a ligand like TBTA, pre-mix the CuSO4 and ligand solutions.
-
Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the CuSO4 solution (or CuSO4/ligand mixture).
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, the product can be purified by standard methods such as chromatography.
General Workflow for PROTAC Synthesis via Click Chemistry
This workflow outlines the steps to synthesize a PROTAC using this compound as a linker, connecting an azide-modified target protein ligand to an E3 ligase ligand.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Signaling Pathways and Mechanisms of Action
PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound will function by hijacking the ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: The mechanism of action for a PROTAC-induced protein degradation.
Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved at a given concentration and time point.
These values are typically determined by quantitative Western blotting or other protein quantification methods.
| Parameter | Description | Typical Measurement Method(s) |
| DC50 | Potency of the PROTAC in inducing degradation | Quantitative Western Blot, ELISA |
| Dmax | Efficacy of the PROTAC in inducing degradation | Quantitative Western Blot, ELISA |
| Yield | Efficiency of the chemical synthesis steps | Gravimetric analysis, NMR with internal standard |
| Purity | Purity of the synthesized PROTAC | HPLC, LC-MS |
Conclusion
This compound is a versatile and valuable chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure and dual functionality make it an ideal component for the construction of PROTACs and for bioconjugation via click chemistry. The protocols and conceptual frameworks provided in this guide offer a starting point for the effective utilization of this reagent in a variety of research applications, ultimately contributing to the advancement of targeted protein degradation and other areas of chemical biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. info.edifydigitalmedia.com [info.edifydigitalmedia.com]
- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Propargyl-PEG2-beta-D-glucose: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG2-beta-D-glucose is a bifunctional molecule that serves as a crucial building block in the fields of bioconjugation and drug development. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role as a PEG-based linker in Proteolysis Targeting Chimeras (PROTACs) and glycoconjugate vaccines.
Chemical Structure and Properties
This compound consists of a beta-D-glucose moiety linked to a propargyl group through a short polyethylene (B3416737) glycol (PEG) chain. The propargyl group contains a terminal alkyne, which is a highly reactive functional group readily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The glucose unit enhances aqueous solubility and can play a role in molecular recognition, while the PEG spacer provides flexibility and reduces potential steric hindrance.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₂O₈ | [1][2] |
| Molecular Weight | 306.31 g/mol | [1][2] |
| CAS Number | 2353409-73-9 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) | [1] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1] |
Applications in Research and Drug Development
The primary utility of this compound lies in its ability to conjugate with other molecules bearing an azide (B81097) group through click chemistry. This has led to its application in two major areas:
PROTAC Linker
This compound is employed as a versatile linker in the synthesis of PROTACs.[1][2][][4] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][] The propargyl group of the linker can be reacted with an azide-modified E3 ligase ligand or an azide-modified target protein ligand to assemble the final PROTAC construct.
Caption: PROTAC Synthesis Workflow.
Glycoconjugate Vaccines
In the development of glycoconjugate vaccines, this compound can be used to attach carbohydrate antigens to carrier proteins.[5][6] The glucose moiety can act as a specific antigenic epitope.[5] The propargyl end allows for covalent linkage to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), that has been modified with an azide group.[5] This conjugation enhances the immunogenicity of the carbohydrate, leading to a more robust immune response.[5]
Experimental Protocols
While specific protocols for every application will require optimization, a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound is provided below.
General Click Chemistry Protocol for Bioconjugation
Materials:
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I)-stabilizing ligand
-
Solvent (e.g., DMSO, water, or a mixture)
-
Phosphate-buffered saline (PBS) for biological reactions
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule and a slight excess (1.1-1.5 equivalents) of this compound in the desired reaction solvent.
-
Add the THPTA or TBTA ligand solution to the reaction mixture.
-
Add the CuSO₄ solution and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or HPLC.
-
-
Purification:
-
The purification method will depend on the nature of the product. For small molecules, purification can be achieved by preparative HPLC. For proteins or other biomolecules, size exclusion chromatography or dialysis can be used to remove excess reagents.
-
References
Propargyl-PEG2-beta-D-glucose: A Technical Guide to its Mechanism of Action in PROTAC-mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG2-beta-D-glucose is a heterobifunctional chemical linker primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This document provides an in-depth technical guide to the mechanism of action of this compound, not as an independent bioactive molecule, but as a critical component within a PROTAC construct. We will explore its role in PROTAC synthesis, its contribution to the physicochemical properties of the final molecule, and the general mechanism by which PROTACs containing this linker achieve targeted protein degradation.
Core Function as a PROTAC Linker
The primary role of this compound is to serve as a bridge, covalently connecting two key moieties of a PROTAC: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[1][] The structure of this compound is specifically designed to facilitate this role, with three key components:
-
Propargyl Group: This terminal alkyne group is essential for its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4] This highly efficient and specific reaction allows for the straightforward and robust attachment of the linker to a molecule containing an azide (B81097) group.[3]
-
Polyethylene Glycol (PEG) Spacer: The PEG component (in this case, with two ethylene (B1197577) glycol units) enhances the hydrophilicity and solubility of the resulting PROTAC molecule.[1][5] This is a crucial feature, as PROTACs are often large molecules that can suffer from poor solubility and cell permeability.[5][6] The flexibility of the PEG chain is also thought to be important for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex between the target protein and the E3 ligase.[]
-
Beta-D-glucose Moiety: The inclusion of a glucose molecule may further contribute to the overall solubility and biocompatibility of the PROTAC. While it is tempting to speculate that the glucose moiety could interact with glucose transporters to facilitate cellular uptake, there is currently no direct evidence in the available literature to support this for large PROTAC molecules. In fact, studies on other modified glucose analogs suggest that significant structural changes can lead to transporter-independent mechanisms of cellular entry.[8] Therefore, the primary contribution of the beta-D-glucose moiety is likely related to improving the physicochemical properties of the PROTAC.
Mechanism of Action in PROTAC-Mediated Degradation
The mechanism of action of a PROTAC containing the this compound linker involves a series of steps that culminate in the degradation of the target protein.[9] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. The length and flexibility of the PEG linker are critical for the stability and productivity of this complex.[9]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged target protein into small peptides.
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation.
Quantitative Data in PROTAC Evaluation
The efficacy of a PROTAC is typically assessed using two key quantitative metrics:
-
DC50 (half-maximal degradation concentration): This value represents the concentration of the PROTAC required to degrade 50% of the target protein in a given cell line and time point. A lower DC50 value indicates a more potent PROTAC.
-
IC50 (half-maximal inhibitory concentration): This value measures the concentration of the PROTAC that inhibits a biological process (such as cell viability) by 50%. It is used to assess the cytotoxicity of the PROTAC.
The following table provides an example of how such data might be presented for a hypothetical PROTAC synthesized using a Propargyl-PEG linker.
| Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | IC50 (nM) |
| PROTAC-1 | Protein X | Ligand Y | 50 | >1000 |
Experimental Protocols
The following sections provide generalized protocols for the synthesis and biological evaluation of a PROTAC utilizing a propargyl-PEG linker like this compound.
PROTAC Synthesis via Amide Coupling and Click Chemistry
This protocol describes a two-step synthesis involving an initial amide bond formation followed by a CuAAC reaction.
Materials:
-
Target protein ligand with a carboxylic acid or amine functionality
-
E3 ligase ligand with an azide or alkyne functionality
-
This compound
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Copper(I) source (e.g., CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Analytical equipment (LC-MS, NMR)
Protocol:
-
Amide Coupling:
-
Dissolve the target protein ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent.
-
Add the amide coupling reagents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, purify the product by chromatography.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the product from the amide coupling step (1.0 eq) and the azide-modified E3 ligase ligand (1.1 eq) in a suitable solvent mixture (e.g., DMSO/water).
-
Add the copper(I) source (e.g., CuSO4, 0.1 eq), a reducing agent (e.g., sodium ascorbate, 0.5 eq), and a copper ligand (e.g., TBTA, 0.1 eq).
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Confirm the structure and purity of the final product by LC-MS and NMR.
-
Biological Evaluation: Western Blot for Protein Degradation
This protocol is used to determine the DC50 of the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., beta-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC development and evaluation.
Conclusion
This compound is a valuable tool in the field of targeted protein degradation. Its mechanism of action is intrinsically linked to its role as a linker within a PROTAC molecule. The propargyl group enables efficient synthesis via click chemistry, while the PEG and glucose moieties contribute to the favorable physicochemical properties of the final PROTAC. Understanding the function of each component of this linker is crucial for the rational design of novel and effective PROTAC-based therapeutics. Further research into the specific influence of the glucose moiety on cellular uptake and the overall disposition of PROTACs may lead to the development of next-generation linkers with enhanced properties.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. tandfonline.com [tandfonline.com]
- 8. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Scientific Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, has revolutionized the fields of chemical synthesis, materials science, and drug discovery by providing a set of powerful, reliable, and selective reactions.[1] At the heart of one of the most prominent click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the versatile and highly reactive propargyl group.[2] This technical guide provides a comprehensive overview of the pivotal role of the propargyl group in click chemistry, with a focus on its mechanism of action, applications in drug development, and detailed experimental methodologies.
The Propargyl Group and the Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group, a functional group containing a terminal alkyne, is a key reactant in the CuAAC reaction. This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[3] The CuAAC reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[2][3]
The catalytic cycle of the CuAAC reaction, a fundamental signaling pathway in this chemical transformation, proceeds through several key steps. The active catalyst is the Cu(I) ion, which can be introduced directly or generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate.[3][4] The Cu(I) ion coordinates with the terminal alkyne of the propargyl group to form a copper-acetylide intermediate.[4] This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered metallacycle.[5] Subsequent intramolecular rearrangement and protonolysis release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.[5][6]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Applications of the Propargyl Group in Drug Discovery and Bioconjugation
The reliability, high yields, and biocompatibility of the CuAAC reaction have made the propargyl group an indispensable tool in drug discovery and development. Its applications are diverse and impactful, ranging from the synthesis of novel therapeutic agents to the development of advanced bioconjugates.
Bioconjugation and the Development of Antibody-Drug Conjugates (ADCs): The propargyl group is extensively used in bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies.[7] A prominent application is in the synthesis of Antibody-Drug Conjugates (ADCs), which are targeted cancer therapies.[7] In this context, a bifunctional linker containing a propargyl group can be attached to a monoclonal antibody that specifically targets a tumor antigen. Subsequently, a potent cytotoxic drug functionalized with an azide group is "clicked" onto the propargyl-modified antibody, creating a highly targeted and effective therapeutic.[7]
Caption: Logical workflow illustrating the role of the propargyl group in bioconjugation for ADC synthesis.
Drug Discovery and Lead Optimization: Click chemistry facilitates the rapid synthesis of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.[8][9][10] The propargyl group serves as a versatile handle for introducing molecular diversity, allowing for the efficient exploration of structure-activity relationships and the optimization of lead compounds.[11][12]
Quantitative Data on Propargylamine Reactivity in CuAAC
The choice of the alkyne substrate can significantly impact the kinetics of the CuAAC reaction. Propargylamines are a class of alkynes that have demonstrated excellent reactivity. The following table summarizes the reaction times for different tertiary propargylamines in a ligand-accelerated CuAAC process.
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |
| N,N-dimethylpropargylamine | ~5 | ~15 |
| N,N-diethylpropargylamine | ~6 | ~18 |
| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 |
| Data extrapolated from a study by Hein, et al. on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition.[6] |
Experimental Protocols
A generalized experimental workflow for performing a CuAAC reaction is crucial for reproducible results. The following diagram and protocol outline the key steps from reaction setup to product analysis.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. csmres.co.uk [csmres.co.uk]
- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Propargyl-PEG2-beta-D-glucose for Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling has emerged as a powerful technique for the investigation of dynamic cellular processes. By introducing bioorthogonal functional groups into biomolecules, researchers can track their synthesis, localization, and interactions in living systems. Propargyl-PEG2-beta-D-glucose is a chemical probe that holds significant potential for the metabolic labeling of glycoproteins. This guide provides a comprehensive overview of its core principles, potential applications, and detailed experimental considerations.
This compound is a synthetic monosaccharide analog containing a terminal alkyne group. This alkyne moiety serves as a bioorthogonal handle, allowing for a highly specific chemical ligation with an azide-functionalized detection probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer is intended to enhance solubility and potentially reduce steric hindrance.
While primarily documented as a component in Proteolysis Targeting Chimeras (PROTACs), the structure of this compound makes it a candidate for metabolic incorporation into glycan structures, offering a pathway to visualize and analyze glycosylation dynamics.
Principle of Metabolic Glycoprotein (B1211001) Labeling
The central premise of metabolic glycoprotein labeling is to hijack the cell's natural biosynthetic pathways. Exogenously supplied sugar analogs, if recognized by the cellular machinery, can be incorporated into nascent glycans. The two-step process for labeling glycoproteins using a propargylated sugar analog is as follows:
-
Metabolic Incorporation: Cells are cultured in the presence of this compound. Cellular enzymes, such as glucosyltransferases, may recognize this analog and incorporate it into growing polysaccharide chains on glycoproteins. This results in glycoproteins that are "tagged" with a terminal alkyne group.
-
Bioorthogonal Ligation (Click Chemistry): The alkyne-tagged glycoproteins are then detected by a covalent reaction with a reporter molecule containing an azide (B81097) group. This reporter can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification and subsequent mass spectrometry analysis, or another desired molecule. The CuAAC reaction is highly specific and proceeds efficiently under biocompatible conditions.
Experimental Protocols
While specific protocols for this compound in metabolic labeling are not extensively published, the following methodologies are based on established procedures for other alkyne-modified monosaccharides and provide a strong starting point for optimization.
Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere and enter logarithmic growth phase.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a sterile solvent such as DMSO or water. The final concentration in the cell culture medium will need to be optimized, but a starting point can be in the range of 25-100 µM.
-
Incubation: Replace the normal growth medium with the medium containing this compound. The incubation time is a critical parameter to optimize and can range from 24 to 72 hours, depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvesting and Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated sugar analog. Cells can then be harvested for downstream applications. For protein analysis, lyse the cells in a suitable lysis buffer containing protease inhibitors.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This protocol is for labeling alkyne-modified proteins in a cell lysate with an azide-functionalized reporter molecule (e.g., a fluorescent dye).
-
Prepare Click Reaction Cocktail: The following components should be added in the specified order. The volumes are for a 50 µL total reaction volume and can be scaled as needed.
-
Protein Lysate (containing alkyne-labeled glycoproteins): up to 40 µL
-
Azide-Reporter Probe (e.g., Azide-Fluor 488): 2 µL of a 10 mM stock in DMSO
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand: 2 µL of a 50 mM stock in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.
-
Copper(II) Sulfate (CuSO₄): 2 µL of a 50 mM stock in water.
-
Sodium Ascorbate (B8700270): 2 µL of a 100 mM stock in water (prepare fresh). Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
-
Incubation: Mix the components gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Analysis: The labeled glycoproteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification if a biotin-azide probe was used.
Data Presentation
Quantitative data for metabolic labeling experiments should be meticulously recorded to ensure reproducibility. The following tables provide a template for organizing experimental parameters. Since specific data for this compound is limited, representative ranges from similar metabolic labeling experiments are provided.
| Parameter | Value | Notes |
| Cell Line | e.g., HeLa, Jurkat, CHO | Glycosylation patterns can vary significantly between cell types. |
| This compound Concentration | 25 - 200 µM | Optimal concentration should be determined empirically to maximize labeling and minimize toxicity. |
| Incubation Time | 24 - 72 hours | Dependent on the rate of glycoprotein synthesis and turnover. |
| Cell Density at Labeling | 50-80% confluency | Cell health is crucial for active metabolism. |
| Detection Probe | e.g., Azide-Alexa Fluor 488, Biotin-Azide | Choice of probe depends on the downstream application. |
| Probe Concentration | 10 - 100 µM | Should be in excess to ensure complete reaction with all available alkyne groups. |
| Reagent | Stock Concentration | Volume per 50 µL Reaction | Final Concentration |
| Azide Probe | 10 mM | 2 µL | 400 µM |
| THPTA | 50 mM | 2 µL | 2 mM |
| CuSO₄ | 50 mM | 2 µL | 2 mM |
| Sodium Ascorbate | 100 mM | 2 µL | 4 mM |
Visualizations
Metabolic Labeling and Detection Workflow
Caption: General workflow for metabolic labeling of glycoproteins.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The CuAAC "click" reaction mechanism.
Applications in Research and Drug Development
The ability to specifically label and visualize glycans can provide invaluable insights in several areas:
-
Glycan Dynamics: Study the turnover and trafficking of specific glycoproteins under different physiological conditions.
-
Disease Biomarker Discovery: Identify changes in glycosylation patterns associated with diseases such as cancer or neurodegenerative disorders.
-
Drug Development: Assess the on-target and off-target effects of drugs on glycoprotein biosynthesis and localization.
-
Vaccine Development: Propargyl-functionalized sugars can be used to construct glycoconjugate vaccines.[1]
Conclusion
This compound presents a promising, yet underexplored, tool for the metabolic labeling of glycoproteins. While its application in this context requires empirical validation and optimization, the foundational principles of metabolic labeling and click chemistry provide a clear path forward. This guide offers the necessary theoretical background and practical starting points for researchers to begin exploring the potential of this compound in their own studies. As with any metabolic labeling approach, careful consideration of potential metabolic perturbations and appropriate controls are essential for robust and meaningful results.
References
Methodological & Application
Application Note and Protocol: Synthesis of Propargyl-PEG2-β-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG2-β-D-glucose is a valuable chemical tool, particularly in the field of drug development and chemical biology. As a bifunctional molecule, it incorporates a glucose moiety for targeting glucose transporters (GLUTs), a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a terminal alkyne group for "click" chemistry reactions. This compound is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be conjugated to a ligand for a target protein and an E3 ligase ligand, facilitating the targeted degradation of proteins of interest.[1][2][] The defined structure and versatility of Propargyl-PEG2-β-D-glucose make it a key component in the construction of targeted therapeutics and biochemical probes.[4]
This document provides a detailed, three-step protocol for the synthesis of Propargyl-PEG2-β-D-glucose, starting from commercially available D-glucose. The synthesis involves the protection of the glucose hydroxyl groups by acetylation, followed by a Lewis acid-catalyzed glycosylation with Propargyl-PEG2-alcohol, and concluding with the deprotection of the acetyl groups to yield the final product.
Synthesis Overview
The synthetic route to Propargyl-PEG2-β-D-glucose is outlined below. The process begins with the peracetylation of D-glucose to form β-D-glucose pentaacetate. This intermediate is then glycosylated with Propargyl-PEG2-alcohol in the presence of a Lewis acid catalyst. The final step is the removal of the acetyl protecting groups under basic conditions to afford the target compound.
Caption: Overall synthetic workflow for Propargyl-PEG2-β-D-glucose.
Experimental Protocols
Step 1: Synthesis of β-D-Glucose Pentaacetate
This procedure outlines the peracetylation of D-glucose to protect the hydroxyl groups.
Materials:
-
D-Glucose
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Ice water
Procedure:
-
Combine D-glucose (e.g., 5 g) and anhydrous sodium acetate (e.g., 4 g) in a 100 mL round-bottom flask.[5]
-
Carefully add acetic anhydride (e.g., 25 mL) to the flask.[5]
-
Heat the mixture to approximately 100°C for 2-3 hours with occasional swirling to ensure thorough mixing.[5][6]
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (e.g., 250 mL) while stirring. A white solid will precipitate.[5][6]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[6]
-
Recrystallize the crude product from ethanol to obtain pure β-D-glucose pentaacetate.
-
Dry the purified product under vacuum.
Expected Yield: ~75-80%
Step 2: Glycosylation to form Propargyl-PEG2-tetraacetyl-β-D-glucose
This step involves the crucial C-O bond formation between the protected glucose and the PEGylated propargyl alcohol. The use of a Lewis acid catalyst is key to this transformation.[7][8]
Materials:
-
β-D-Glucose Pentaacetate
-
Propargyl-PEG2-alcohol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve β-D-glucose pentaacetate (1.0 equivalent) and Propargyl-PEG2-alcohol (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add boron trifluoride etherate (1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the protected product.
Expected Yield: ~60-70%
Step 3: Deprotection to Propargyl-PEG2-β-D-glucose
The final step is the removal of the acetyl protecting groups using the Zemplén deacetylation method.[9][10]
Materials:
-
Propargyl-PEG2-tetraacetyl-β-D-glucose
-
Methanol, anhydrous
-
Sodium methoxide (B1231860) (catalytic amount, e.g., 0.1 M solution in methanol)
-
Amberlite IR120 H+ resin (or other acidic resin)
Procedure:
-
Dissolve the Propargyl-PEG2-tetraacetyl-β-D-glucose from the previous step in anhydrous methanol.[9]
-
Add a catalytic amount of sodium methoxide solution.[9]
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.
-
Neutralize the reaction mixture by adding Amberlite IR120 H+ resin until the pH is neutral.[9]
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting residue is the final product, Propargyl-PEG2-β-D-glucose, which can be further purified by chromatography if necessary.
Expected Yield: >90%
Data Presentation
The following table summarizes the key quantitative data for the starting materials and products in this synthesis protocol.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |
| D-Glucose | C₆H₁₂O₆ | 180.16 | N/A | White solid |
| β-D-Glucose Pentaacetate | C₁₆H₂₂O₁₁ | 390.34 | 75-80% | White solid |
| Propargyl-PEG2-alcohol | C₅H₈O₂ | 100.12 | N/A | Liquid |
| Propargyl-PEG2-tetraacetyl-β-D-glucose | C₂₁H₃₀O₁₂ | 474.45 | 60-70% | Oil/Solid |
| Propargyl-PEG2-β-D-glucose | C₁₃H₂₂O₈ | 306.31 | >90% | Solid/Oil |
Characterization
The structure and purity of the final product, Propargyl-PEG2-β-D-glucose, should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the glucose protons, the PEG linker methylene (B1212753) protons, and the terminal alkyne proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₁₃H₂₂O₈.
-
Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Logical Relationships in Synthesis
The synthesis follows a logical progression of protection, coupling, and deprotection, which is a common strategy in carbohydrate chemistry.
Caption: Logical flow of the Propargyl-PEG2-β-D-glucose synthesis.
This detailed protocol provides a reliable method for the synthesis of Propargyl-PEG2-β-D-glucose, a key building block for advanced applications in drug discovery and chemical biology. Researchers should adhere to standard laboratory safety practices when handling all chemicals.
References
- 1. Propargyl-PEG2-beta-D-glucose | CAS#:2353409-73-9 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Propargyl-PEG-beta-D-glucose | AxisPharm [axispharm.com]
- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 6. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG2-beta-D-glucose in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Propargyl-PEG2-beta-D-glucose in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the principles of its application, detailed experimental protocols, and methods for the characterization and evaluation of the resulting PROTACs.
Introduction to this compound in PROTAC Development
This compound is a specialized chemical linker used in the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest.[3] A typical PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]
The linker is a critical component that influences the PROTAC's efficacy, solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3] this compound offers several advantages as a PROTAC linker:
-
Facilitates "Click Chemistry": The terminal propargyl group (an alkyne) allows for a highly efficient and specific conjugation to an azide-modified ligand via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[] This "click chemistry" approach simplifies the modular synthesis of PROTAC libraries.[5]
-
Enhances Hydrophilicity: The polyethylene (B3416737) glycol (PEG) and glucose moieties increase the hydrophilicity of the linker.[3] This can improve the aqueous solubility and cell permeability of the final PROTAC molecule, which is often a challenge for these large molecules.
-
Provides a Handle for Further Modification: The glucose unit can potentially interact with cellular machinery or be further functionalized if desired.
Principle of PROTAC Action and the Role of the Linker
The mechanism of a PROTAC involves recruiting an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker, in this case containing this compound, plays a crucial role by ensuring the proper spatial orientation of the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.
Experimental Protocols
This section provides a general protocol for the synthesis of a PROTAC using this compound. This protocol assumes the availability of an azide-functionalized E3 ligase ligand and a target protein ligand that can be functionalized with an azide (B81097) or alkyne. For this example, we will describe the "click" reaction between an azide-containing E3 ligase ligand and the propargyl group of the linker, which is pre-conjugated to the target protein ligand.
Materials and Reagents:
-
This compound
-
Azide-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide, Pomalidomide, or VHL ligand)
-
Target protein ligand with a suitable functional group for conjugation to the linker
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended to protect the catalyst)
-
Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Water
-
Reagents for purification: Acetonitrile (B52724), Water, Trifluoroacetic acid (TFA) for HPLC
-
Analytical instruments: LC-MS, NMR spectrometer, Preparative HPLC system
Step 1: Synthesis of Azide-Functionalized E3 Ligase Ligand and Alkyne-Functionalized Target Protein Ligand
This is a prerequisite step and the specific synthesis will depend on the chosen ligands. For this protocol, we assume these starting materials are already prepared.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes the final "click" chemistry step to assemble the PROTAC.
-
Preparation of Reaction Mixture:
-
In a clean, dry reaction vial, dissolve the azide-functionalized E3 ligase ligand (1.0 equivalent) and the this compound functionalized target protein ligand (1.0 - 1.2 equivalents) in a suitable solvent such as a mixture of DMSO and water (e.g., 4:1 v/v). The concentration of the reactants should typically be in the range of 10-50 mM.
-
-
Preparation of Catalyst Solution:
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 - 0.2 equivalents) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.5 - 1.0 equivalent) in water.
-
If using a ligand to stabilize the copper(I), pre-mix the copper(II) sulfate solution with a solution of TBTA (0.1 - 0.2 equivalents) in DMSO.
-
-
Initiation of the Reaction:
-
To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution (or the pre-mixed CuSO4/TBTA solution).
-
Then, add the sodium ascorbate solution to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane), if applicable. If the product is water-soluble, proceed directly to purification.
-
Purify the final PROTAC compound by preparative reverse-phase HPLC using a suitable gradient of acetonitrile and water with 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Step 3: Characterization of the Final PROTAC
-
LC-MS: Confirm the molecular weight of the purified PROTAC.
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the PROTAC.
Data Presentation
The following tables present hypothetical data for a PROTAC synthesized using this compound. The specific values will vary depending on the target protein and E3 ligase ligands used.
| Parameter | Value | Method |
| Molecular Weight (Expected) | Calculated based on ligands | - |
| Molecular Weight (Observed) | Value from MS | LC-MS (ESI+) |
| Purity | >95% | HPLC (UV at 254 nm) |
| Yield | 30-60% | - |
| Biological Activity | Value | Cell Line |
| DC₅₀ (Degradation Concentration) | e.g., 50 nM | Relevant cancer cell line |
| IC₅₀ (Inhibitory Concentration) | e.g., 1 µM | Relevant cancer cell line |
| Maximum Degradation (Dₘₐₓ) | e.g., >90% | Relevant cancer cell line |
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Synthesis and Evaluationdot
References
Application Notes and Protocols for Copper-Catalyzed Click Chemistry Reaction of Propargyl-PEG2-beta-D-glucose
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2] This reaction is characterized by its reliability, high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in chemical biology, drug discovery, and materials science.[3][4] Propargyl-PEG2-beta-D-glucose is a versatile reagent featuring a terminal alkyne (propargyl group) poised for CuAAC reactions. The molecule incorporates a beta-D-glucose moiety, which can be used for targeting glucose transporters or as an antigenic component, and a short polyethylene (B3416737) glycol (PEG2) spacer that enhances solubility and provides spatial separation between the glucose unit and the conjugation partner.[4] These characteristics make it a valuable building block for the synthesis of glycoconjugates, including Proteolysis Targeting Chimeras (PROTACs), probes for biological imaging, and targeted drug delivery systems.[1][5]
Reaction Mechanism
The CuAAC reaction proceeds through a catalytic cycle initiated by the coordination of a copper(I) ion to the terminal alkyne of this compound. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[2] The copper acetylide intermediate then reacts with an azide-functionalized molecule in a 1,3-dipolar cycloaddition. This process is significantly accelerated compared to the uncatalyzed thermal reaction and exhibits high regioselectivity, exclusively yielding the 1,4-disubstituted triazole product.[2] To enhance reaction efficiency and protect sensitive biological molecules from potential oxidative damage, a copper-chelating ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often employed.[6]
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by several factors including the choice of solvent, ligand, and temperature. The following table summarizes typical reaction conditions and expected yields for the conjugation of propargylated sugars, which can serve as a starting point for optimizing the reaction with this compound.
| Alkyne Reactant | Azide Reactant | Catalyst System (mol%) | Solvent | Time (h) | Temp. | Yield (%) |
| Propargylated Flavone | Azido-Sugar | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 0.5 - 1 | MW, 50°C | 49 - 82 |
| Propargyl Amine | Benzyl Azide | CuI | Not specified | Not specified | RT | High |
| Propargyl Alcohol | Anthracenyl Azide | CuSO₄ (75 µM), THPTA (150 µM), NaAsc (2.5 mM) | H₂O or PBS | 0.3 | 37°C | ~95 |
| N-propargyl iminosugar | Azido-glucose derivative | CuSO₄·5H₂O, Sodium Ascorbate | Not specified | Not specified | Not specified | Good |
| Propargylated Cellulose | Azido-Sugar | CuSO₄, Sodium Ascorbate | DMSO | 24 | RT | Variable |
Note: Yields are highly dependent on the specific substrates and reaction scale. Conditions should be optimized for each specific application. RT = Room Temperature, MW = Microwave.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation
This protocol describes a general method for the copper-catalyzed cycloaddition of an azide-containing molecule to this compound.
Materials and Reagents:
-
This compound
-
Azide-functionalized molecule (e.g., Benzyl Azide, or an azide-modified fluorescent dye)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Recommended)
-
Solvents: tert-Butanol (t-BuOH), Deionized Water, Dimethyl Sulfoxide (DMSO)
-
Reaction vial, stir bar, and stir plate
-
Analytical tools: Thin Layer Chromatography (TLC) plates, Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purification supplies: Silica (B1680970) gel for column chromatography, appropriate solvents (e.g., ethyl acetate (B1210297), hexanes)
Stock Solution Preparation:
-
Copper(II) Sulfate (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
-
Sodium Ascorbate (1 M): Dissolve 198.1 mg of sodium ascorbate in 1.0 mL of deionized water. This solution must be prepared fresh before each use.
-
THPTA Ligand (200 mM): Dissolve 86.9 mg of THPTA in 1.0 mL of deionized water.
Reaction Procedure:
-
Reactant Preparation: In a clean reaction vial, dissolve this compound (e.g., 0.1 mmol, 1.0 equivalent) and the azide-functionalized molecule (0.1-0.12 mmol, 1.0-1.2 equivalents) in a suitable solvent mixture (e.g., 1 mL of t-BuOH/H₂O 1:1 or DMSO). Stir until all components are fully dissolved.
-
Ligand and Catalyst Addition: To the stirred solution, add the THPTA stock solution (e.g., 50 µL, 0.1 equiv, 10 mol%). Subsequently, add the CuSO₄ stock solution (e.g., 10 µL, 0.01 equiv, 1 mol%). The solution may turn a pale blue.
-
Initiation: Add the freshly prepared sodium ascorbate stock solution (e.g., 20 µL, 0.2 equiv, 20 mol%) to initiate the reaction. The solution will typically become colorless or pale yellow.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water (5 mL).
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate/hexanes) to yield the pure triazole-linked glycoconjugate.
Characterization:
The structure of the purified product should be confirmed using standard analytical techniques.
-
NMR Spectroscopy: The formation of the 1,4-disubstituted triazole ring is confirmed by a characteristic singlet proton signal in the ¹H NMR spectrum, typically appearing between δ 7.5 and 8.5 ppm.[7]
-
Mass Spectrometry (LC-MS): Confirm the molecular weight of the final conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Benefits of chemical sugar modifications introduced by click chemistry for glycoproteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioconjugation using Propargyl-PEG2-beta-D-glucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Propargyl-PEG2-beta-D-glucose in bioconjugation. This versatile linker molecule is particularly valuable in the fields of drug delivery, proteomics, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and glycoconjugate vaccines.
Introduction to this compound in Bioconjugation
This compound is a heterobifunctional linker that features three key components:
-
A propargyl group: This terminal alkyne is a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2] This allows for the specific and stable conjugation to molecules containing an azide (B81097) group.
-
A short polyethylene (B3416737) glycol (PEG) spacer (PEG2): The two-unit PEG linker enhances the aqueous solubility of the molecule and the resulting conjugate.[3][4] This is particularly beneficial for improving the pharmacokinetic properties of bioconjugates.
-
A beta-D-glucose moiety: The glucose molecule can serve as a targeting ligand for cells that overexpress glucose transporters (GLUTs), such as many cancer cells.[5] It also contributes to the overall hydrophilicity of the molecule.[6]
The primary application of this compound is in the covalent modification of biomolecules, such as proteins, peptides, or nucleic acids, that have been functionalized with an azide group. The resulting triazole linkage is highly stable under physiological conditions.[1]
Key Applications
-
PROTAC Synthesis: this compound can be used as a component of the linker connecting a target protein-binding ligand and an E3 ubiquitin ligase ligand in a PROTAC molecule.[7][8][9] The modular nature of click chemistry facilitates the rapid synthesis of PROTAC libraries with varying linker lengths and compositions to optimize protein degradation.[6]
-
Glycoconjugate Vaccine Development: The glucose moiety can act as a synthetic carbohydrate antigen. By conjugating it to a carrier protein, it can be used to elicit an immune response, forming the basis of a synthetic glycoconjugate vaccine.[10]
-
Targeted Drug Delivery: The glucose component can be exploited to target drugs or imaging agents to cancer cells that exhibit high glucose uptake.[5]
-
Activity-Based Protein Profiling (ABPP): This linker can be used to attach reporter tags (e.g., fluorophores, biotin) to azide-modified proteins, enabling their detection and identification.[5][9]
Quantitative Data Summary
The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is typically high, often achieving near-quantitative yields under optimized conditions.[1][8] The following table provides representative data for the conjugation of an azide-modified protein with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 1 mg/mL | 5 mg/mL | 1 mg/mL |
| This compound (Molar Excess) | 10x | 5x | 20x |
| Copper(II) Sulfate (B86663) (Final Concentration) | 100 µM | 150 µM | 100 µM |
| Ligand (THPTA) (Final Concentration) | 500 µM | 750 µM | 500 µM |
| Sodium Ascorbate (B8700270) (Final Concentration) | 2.5 mM | 5 mM | 5 mM |
| Reaction Time | 2 hours | 1.5 hours | 4 hours |
| Temperature | Room Temp. | Room Temp. | 4°C |
| Conjugation Efficiency (%) | >95% | >98% | >90% |
| Recovery after Purification (%) | 85% | 82% | 88% |
Note: This data is illustrative and based on typical efficiencies reported for CuAAC reactions. Actual results may vary depending on the specific protein, buffer conditions, and purity of reagents. Optimization of reaction conditions is recommended for each new bioconjugation.
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of an Azide-Modified Protein with this compound via CuAAC
This protocol describes a general method for the copper-catalyzed click chemistry reaction between an azide-functionalized protein and this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, free of EDTA and other chelators)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium L-ascorbate
-
Degassed, deionized water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Stock Solutions:
-
This compound (10 mM): Dissolve the required amount in DMSO.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
THPTA Ligand (50 mM): Dissolve THPTA in deionized water.
-
Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium L-ascorbate in deionized water. Degas the solution by bubbling with argon or nitrogen for 10-15 minutes.
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein). Gently mix.
-
In a separate tube, prepare the copper/ligand catalyst premix. For a final reaction volume of 500 µL and a final copper concentration of 100 µM and ligand concentration of 500 µM, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[11] Let it sit for 1-2 minutes.
-
Add the copper/ligand premix to the protein/alkyne mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM. For a 500 µL reaction, add 12.5-25 µL of the 100 mM stock solution.
-
Gently mix the reaction mixture by inverting the tube or by slow end-over-end rotation. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Proceed to the purification of the protein conjugate.
Protocol 2: Purification of the Protein-PEG-Glucose Conjugate
Purification is essential to remove unreacted reagents, catalyst, and byproducts. The choice of method will depend on the properties of the protein.
A. Size-Exclusion Chromatography (SEC):
This method separates molecules based on their hydrodynamic radius.[][13] PEGylation increases the size of the protein, allowing for its separation from the smaller unreacted this compound and other small molecules.
-
Equilibrate an SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the protein with the equilibration buffer. The conjugated protein will elute earlier than the unconjugated protein (if there is a significant size difference) and much earlier than the small molecule reagents.
-
Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
-
Pool the relevant fractions and concentrate if necessary.
B. Ion-Exchange Chromatography (IEX):
This technique separates proteins based on their net charge.[][13] The addition of the neutral PEG-glucose linker can shield surface charges on the protein, altering its elution profile compared to the unconjugated protein.
-
Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the protein.
-
Equilibrate the column with a low-salt binding buffer.
-
Load the sample onto the column. It may be necessary to perform a buffer exchange on the reaction mixture into the binding buffer prior to loading.
-
Wash the column with the binding buffer to remove unbound species.
-
Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl). The conjugated protein may elute at a different salt concentration than the unconjugated protein.
-
Analyze the fractions by SDS-PAGE to identify the purified conjugate.
Protocol 3: Characterization of the Bioconjugate
A. SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE. The conjugated protein should show a shift in molecular weight compared to the unconjugated protein. The band may also appear broader due to the heterogeneity of the PEG linker.
B. Mass Spectrometry:
-
Use techniques like ESI-MS or MALDI-TOF to confirm the covalent modification and determine the molecular weight of the conjugate. This will allow for the calculation of the degree of labeling (number of this compound molecules per protein).
Visualizations
Caption: Experimental workflow for the bioconjugation of an azide-modified protein.
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
Applications of Propargyl-PEG2-beta-D-glucose in glycoprotein analysis
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propargyl-PEG2-β-D-glucose is a valuable chemical tool for the investigation of glycoproteins, a class of proteins that play critical roles in a myriad of biological processes, including cell signaling, immune responses, and disease pathogenesis. This molecule is a synthetic glucose analog modified with a propargyl group via a short polyethylene (B3416737) glycol (PEG) linker. The propargyl group serves as a bioorthogonal handle, containing a terminal alkyne that can be specifically and efficiently coupled to azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3]
The glucose moiety of Propargyl-PEG2-β-D-glucose allows it to be taken up by cells and incorporated into glycan structures through the cell's natural metabolic pathways.[4] Once incorporated, the propargyl group is displayed on the surface of glycoproteins, providing a chemical reporter for their detection, visualization, and enrichment.[5][6] This metabolic labeling approach offers a powerful strategy to study protein glycosylation in living cells and organisms with minimal perturbation of the biological system.[4][7]
Principle of the Method
The application of Propargyl-PEG2-β-D-glucose for glycoprotein (B1211001) analysis involves a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of Propargyl-PEG2-β-D-glucose. The cells' metabolic machinery recognizes the glucose analog and incorporates it into newly synthesized glycoproteins.[4]
-
Click Chemistry Ligation: The alkyne-modified glycoproteins are then detected by a "click" reaction with a reporter molecule containing an azide (B81097) group. This reporter can be a fluorescent dye for imaging, a biotin (B1667282) tag for enrichment and pull-down experiments, or a mass tag for mass spectrometry-based identification and quantification.[1][8]
Applications
The versatility of the propargyl handle allows for a wide range of applications in glycoprotein analysis:
-
Visualization of Glycoproteins: By using a fluorescent azide probe, researchers can visualize the localization and dynamics of glycoproteins in cells and tissues.
-
Enrichment of Glycoproteins: An azide-biotin probe can be used to capture and enrich labeled glycoproteins from complex biological samples, facilitating their identification and characterization by mass spectrometry.[5][9][10][11]
-
Identification of Glycosylated Proteins: Following enrichment, mass spectrometry can be employed to identify the specific proteins that have been glycosylated.[6][12]
-
Quantitative Glycoproteomics: Stable isotope-labeled azide reagents can be used for the relative or absolute quantification of changes in glycoprotein expression under different physiological or pathological conditions.
Experimental Protocols
Here, we provide detailed protocols for the metabolic labeling of glycoproteins using Propargyl-PEG2-β-D-glucose and their subsequent detection and enrichment.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with Propargyl-PEG2-β-D-glucose.
Materials:
-
Propargyl-PEG2-β-D-glucose
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight in complete culture medium.
-
Preparation of Labeling Medium: Prepare a stock solution of Propargyl-PEG2-β-D-glucose in DMSO. On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (typically in the range of 25-100 µM).
-
Metabolic Labeling: Remove the culture medium from the cells and replace it with the labeling medium containing Propargyl-PEG2-β-D-glucose.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and experimental goals.
-
Cell Harvest: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated Propargyl-PEG2-β-D-glucose. The cells can then be harvested by scraping or trypsinization.
Protocol 2: Click Chemistry Reaction for Glycoprotein Visualization
This protocol details the steps for attaching a fluorescent azide probe to metabolically labeled glycoproteins for visualization by fluorescence microscopy.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Fluorescent azide probe (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
PBS
Procedure:
-
Cell Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the fluorescent azide probe, CuSO4, and a reducing agent in PBS. The addition of a copper ligand like TBTA is recommended to protect the fluorophore and improve reaction efficiency.
-
Ligation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging by fluorescence microscopy.
Protocol 3: Enrichment of Glycoproteins for Mass Spectrometry
This protocol describes the enrichment of metabolically labeled glycoproteins using an azide-biotin probe and streptavidin affinity chromatography for subsequent analysis by mass spectrometry.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-PEG-Biotin probe
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse the labeled cells in a suitable lysis buffer to solubilize the proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Click Reaction: Perform the click chemistry reaction by adding the azide-PEG-biotin probe, CuSO4, and a reducing agent to the cell lysate. Incubate for 1-2 hours at room temperature.
-
Affinity Capture: Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated glycoproteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured glycoproteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer for subsequent gel analysis, or using a cleavable biotin linker for on-bead digestion).
-
Downstream Analysis: The enriched glycoproteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Data Presentation
The following tables provide an example of how to present quantitative data from experiments using Propargyl-PEG2-β-D-glucose.
Table 1: Optimization of Propargyl-PEG2-β-D-glucose Concentration for Metabolic Labeling
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Relative Fluorescence Intensity (a.u.) |
| 0 (Control) | 48 | 100 | 1.0 |
| 10 | 48 | 98 | 5.2 |
| 25 | 48 | 97 | 12.5 |
| 50 | 48 | 95 | 25.8 |
| 100 | 48 | 92 | 30.1 |
Table 2: Quantitative Mass Spectrometry Analysis of Enriched Glycoproteins
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Function |
| P02768 | ALB | 5.2 | 0.001 | Serum albumin |
| P01876 | IGHA1 | 8.9 | <0.001 | Immunoglobulin heavy constant alpha 1 |
| P08571 | CD44 | 12.3 | <0.001 | Cell surface glycoprotein |
| Q9Y624 | MUC1 | 15.7 | <0.001 | Mucin-1 |
Note: The data presented in these tables are for illustrative purposes only and may not represent actual experimental results.
Visualizations
Caption: Experimental workflow for glycoprotein analysis.
Caption: Metabolic incorporation of Propargyl-PEG2-β-D-glucose.
References
- 1. Benefits of chemical sugar modifications introduced by click chemistry for glycoproteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoprotein labeling with click chemistry (GLCC) and carbohydrate detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of Unnatural Sugars for the Identification of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide- and Alkyne-Bearing Metabolic Chemical Reporters of Glycosylation Show Structure-Dependent Feedback Inhibition of the Hexosamine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stationary phases for the enrichment of glycoproteins and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Propargyl-PEG2-beta-D-glucose into Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosylation, the enzymatic process of attaching glycans to proteins and peptides, is a critical post-translational modification that significantly influences their physicochemical and biological properties. In therapeutic peptide development, strategic glycosylation can enhance solubility, improve stability against proteolytic degradation, reduce immunogenicity, and modulate receptor binding affinity and specificity.[1][2][3][4] Chemical methods of glycosylation offer precise control over the site and structure of the attached glycan, overcoming the heterogeneity often associated with cellular glycosylation.[1]
This guide provides a detailed, step-by-step protocol for the incorporation of a synthetic glycan moiety, Propargyl-PEG2-beta-D-glucose, into peptides. This is achieved through the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] The propargyl group on the glucose derivative serves as the alkyne, which reacts specifically with an azide (B81097) group introduced into the peptide sequence, forming a stable triazole linkage.[7] The inclusion of a short polyethylene (B3416737) glycol (PEG2) linker can further enhance the solubility and pharmacokinetic properties of the resulting glycopeptide.[8]
These application notes are designed to provide researchers with the necessary protocols to synthesize, purify, and characterize these modified peptides for applications in drug discovery and development.
Materials and Reagents
-
This compound (CAS: 2353409-73-9)
-
Azide-modified peptide: Synthesized in-house (see Protocol 1) or commercially sourced.
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Dimethyl sulfoxide (B87167) (DMSO), sterile water.
-
Solid-Phase Peptide Synthesis (SPPS) reagents: Fmoc-protected amino acids, Fmoc-L-azidolysine or other azide-containing amino acids, coupling reagents (e.g., HBTU, HATU), piperidine (B6355638), trifluoroacetic acid (TFA), resins (e.g., Rink Amide, Wang).
-
Purification equipment: High-Performance Liquid Chromatography (HPLC) system (preparative and analytical) with a C18 column.
-
Analysis equipment: Mass Spectrometer (e.g., ESI-MS), NMR Spectrometer.
Experimental Protocols
Protocol 1: Synthesis of Azide-Containing Peptides
There are two primary methods for introducing an azide functionality into a peptide sequence:
Method A: Incorporation of an Azide-Containing Amino Acid during SPPS
This method involves using a commercially available amino acid analogue containing an azide group, such as Fmoc-L-azidolysine, directly in a standard Fmoc-based solid-phase peptide synthesis protocol.
-
Resin Preparation: Swell the chosen resin (e.g., Rink Amide for C-terminal amides) in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash thoroughly with DMF.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (including Fmoc-L-azidolysine at the desired position) using a coupling reagent (e.g., HBTU/DIPEA in DMF) and couple it to the deprotected N-terminus of the peptide-resin.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.
Method B: Post-Synthetic Modification of a Peptide
This method involves synthesizing a peptide with a reactive handle (e.g., a primary amine on a lysine (B10760008) side chain) and then converting this handle to an azide.
-
Peptide Synthesis: Synthesize the peptide using standard SPPS protocols, incorporating an amino acid with an orthogonal protecting group on its side chain (e.g., Fmoc-Lys(Alloc)-OH).
-
Selective Deprotection: While the peptide is still on the resin, selectively remove the orthogonal protecting group (e.g., Alloc group with Pd(PPh₃)₄).
-
Azide Introduction: React the deprotected primary amine with an azide transfer reagent (e.g., triflyl azide or imidazole-1-sulfonyl azide) to form the azido-lysine side chain.
-
Cleavage and Purification: Cleave the peptide from the resin and purify as described in Method A.
Protocol 2: CuAAC "Click" Reaction for Glycosylation
This protocol describes the conjugation of the azide-containing peptide with this compound.
-
Reagent Preparation:
-
Peptide-Azide Solution: Dissolve the azide-containing peptide in a suitable solvent (e.g., DMSO or a mixture of water and DMSO).
-
This compound Solution: Dissolve this compound (1.5 equivalents relative to the peptide) in the same solvent.
-
Copper(II) Sulfate Solution: Prepare a stock solution of CuSO₄·5H₂O in sterile water (e.g., 100 mM).
-
Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate in sterile water (e.g., 200 mM).
-
Ligand Solution: Prepare a stock solution of THPTA in sterile water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide-azide solution and the this compound solution.
-
Add the THPTA ligand solution (5 equivalents relative to copper).
-
Add the CuSO₄ solution (0.1-0.5 equivalents relative to the peptide).
-
Initiate the reaction by adding the sodium ascorbate solution (2-5 equivalents relative to copper).
-
-
Reaction Conditions:
-
Gently mix the reaction components.
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by analytical HPLC or LC-MS.
-
Protocol 3: Purification and Analysis of the Glycosylated Peptide
-
Reaction Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper catalyst.
-
Purification by Preparative HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient for a PEGylated peptide would be a linear gradient from 10-60% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
-
Analysis and Characterization:
-
Analytical HPLC: Analyze the collected fractions for purity.
-
Mass Spectrometry: Confirm the identity of the product by ESI-MS. The observed mass should correspond to the calculated mass of the glycosylated peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Data Presentation
The efficiency of the CuAAC glycosylation reaction is typically high. The following table provides representative data for the incorporation of this compound into a model azide-containing peptide.
| Parameter | Value | Method of Analysis |
| Starting Peptide Mass | 2500.5 Da | ESI-MS |
| This compound Mass | 306.3 Da | ESI-MS |
| Expected Glycopeptide Mass | 2806.8 Da | Calculated |
| Observed Glycopeptide Mass | 2806.7 Da | ESI-MS |
| Reaction Time | 6 hours | HPLC Monitoring |
| Conversion Yield | >95% | HPLC Integration |
| Purity after HPLC | >98% | Analytical HPLC |
| Final Isolated Yield | 75-85% | Gravimetric |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and glycosylation of peptides.
CuAAC Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS#:2353409-73-9 | Chemsrc [chemsrc.com]
- 5. peptide.com [peptide.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. researchgate.net [researchgate.net]
- 8. glycomindsynth.com [glycomindsynth.com]
Application Notes and Protocols: Propargyl-PEG2-beta-D-glucose for In Vivo Imaging Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG2-beta-D-glucose is a versatile chemical tool with significant potential in the development of novel in vivo imaging probes. This molecule uniquely combines three key functional components: a beta-D-glucose unit for metabolic targeting, a propargyl group for bioorthogonal ligation, and a polyethylene (B3416737) glycol (PEG) linker to enhance solubility and biocompatibility.
The fundamental principle behind its application in imaging lies in metabolic labeling coupled with click chemistry.[1] Cells actively engaged in glucose uptake, such as cancer cells exhibiting the Warburg effect, can internalize this compound.[2] The incorporated propargyl group then serves as a chemical handle for a subsequent, highly specific bioorthogonal reaction with an azide-containing imaging agent (e.g., a fluorescent dye, a PET radiotracer, or an MRI contrast agent).[3] This two-step "pre-targeting" strategy allows for the visualization of glucose metabolic activity in living organisms.[3]
The PEG2 linker is a short polyethylene glycol chain that improves the pharmacokinetic properties of the molecule, enhancing its stability and solubility in biological fluids.
Principle of Application
The use of this compound for in vivo imaging is based on a two-step bioorthogonal approach. This strategy separates the metabolic targeting event from the introduction of the imaging agent, which can improve the signal-to-noise ratio and reduce the systemic exposure to potentially toxic imaging moieties.
Step 1: Metabolic Labeling. this compound is administered in vivo. Cells with high glucose uptake will transport and metabolize this analog, leading to the presentation of the propargyl group on or within these cells.
Step 2: Bioorthogonal "Click" Reaction. Following a clearance period for the un-metabolized glucose analog, an azide-functionalized imaging probe is administered. This probe will selectively react with the propargyl groups introduced in Step 1 via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), the latter of which is copper-free and generally preferred for in vivo applications to avoid copper toxicity.[3]
Step 3: Imaging. The accumulation of the imaging probe at the site of metabolic activity is then detected using the appropriate imaging modality (e.g., fluorescence imaging, PET, SPECT, or MRI).
Potential Applications
-
Oncology: Visualization of tumors with high glucose uptake to aid in diagnosis, staging, and monitoring therapeutic response.
-
Neuroscience: Imaging glucose metabolism in the brain to study neurological disorders.[4]
-
Metabolic Research: Investigating glucose flux and biodistribution in various disease models, such as diabetes.[5]
-
Cell Tracking: Labeling cells ex vivo with this compound and an imaging agent to track their fate and distribution following transplantation.
Data Presentation
The following tables represent the types of quantitative data that would be generated in experiments utilizing this compound for in vivo imaging probe development.
Table 1: In Vitro Cellular Uptake of this compound
| Cell Line | Glucose Transporter Expression (Relative Units) | Incubation Concentration (µM) | Incubation Time (hours) | Propargyl-labeled Protein (µg/mg total protein) |
| Cancer Cell Line A | High | 50 | 4 | Data to be determined |
| Cancer Cell Line B | Medium | 50 | 4 | Data to be determined |
| Normal Fibroblasts | Low | 50 | 4 | Data to be determined |
Table 2: Biodistribution of an Azide-Functionalized Imaging Probe in a Xenograft Mouse Model Pre-treated with this compound
| Organ/Tissue | Probe Uptake (% Injected Dose per Gram) - Control (No this compound) | Probe Uptake (% Injected Dose per Gram) - Experimental |
| Tumor | Data to be determined | Data to be determined |
| Blood | Data to be determined | Data to be determined |
| Liver | Data to be determined | Data to be determined |
| Kidneys | Data to be determined | Data to be determined |
| Muscle | Data to be determined | Data to be determined |
| Brain | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling and Detection in Cultured Cells
This protocol describes the labeling of cultured cancer cells with this compound and subsequent detection with a fluorescent azide (B81097) probe.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., Click-iT™ Cell Reaction Buffer Kit or custom-prepared)
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 25-100 µM).
-
Incubate for 4-24 hours under standard cell culture conditions.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions or a published protocol.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: In Vivo Pre-targeting and Imaging in a Tumor Xenograft Mouse Model
This protocol provides a general framework for an in vivo imaging study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Sterile this compound solution for injection (e.g., dissolved in saline)
-
Sterile azide-functionalized imaging probe for injection (e.g., an azide-derivatized near-infrared dye or PET tracer)
-
An appropriate in vivo imaging system (e.g., IVIS, PET/CT scanner)
Procedure:
-
Animal Model: Establish tumor xenografts in immunocompromised mice until tumors reach a suitable size for imaging.
-
Metabolic Labeling (Pre-targeting):
-
Administer this compound to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection). The optimal dose and timing will need to be determined empirically.
-
Allow a period for metabolic incorporation and clearance of the unbound compound (e.g., 24-48 hours).
-
-
Probe Administration:
-
Administer the azide-functionalized imaging probe via an appropriate route.
-
-
In Vivo Imaging:
-
At various time points after probe administration (e.g., 1, 4, 12, 24 hours), image the mice using the corresponding imaging modality.
-
Acquire whole-body images to assess probe biodistribution.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging session, euthanize the animals and harvest tumors and major organs.
-
Confirm probe accumulation by ex vivo imaging of the harvested tissues or by other analytical methods (e.g., gamma counting for radiotracers).
-
Visualizations
Caption: Experimental workflow for in vivo imaging.
Caption: Cellular uptake and bioorthogonal labeling.
References
- 1. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging brain glucose metabolism in vivo reveals propionate as a major anaplerotic substrate in pyruvate dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Live Stem Cell for In Vitro Imaging and In Vivo Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Glycan Labeling with Alkyne Sugars
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycan labeling is a powerful technique for studying, visualizing, and identifying glycans in living cells and organisms. This method utilizes the cell's own metabolic pathways to incorporate unnatural monosaccharides, functionalized with a bioorthogonal chemical reporter like an alkyne group, into glycoconjugates. The alkyne group, being small and biologically inert, serves as a chemical handle for subsequent ligation to a probe molecule via "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the specific detection and analysis of newly synthesized glycans, providing valuable insights into glycan dynamics in various biological processes and disease states, including cancer and inflammation. This document provides a detailed experimental workflow, protocols, and quantitative data for performing metabolic glycan labeling using alkyne-modified sugars.
Principle of the Method
The experimental workflow involves two main stages:
-
Metabolic Incorporation: Peracetylated, alkyne-modified monosaccharide analogs (e.g., peracetylated N-pentynoyl-D-mannosamine, Ac4ManNAl) are supplied to cells in culture. The acetyl groups enhance cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, trapping the modified sugar. The cell's glycosylation machinery then processes the alkyne-sugar and incorporates it into nascent glycan chains on glycoproteins and glycolipids.
-
Bioorthogonal Ligation (Click Chemistry): The incorporated alkyne groups are then detected by a covalent reaction with an azide-containing probe. This probe can be a fluorophore for imaging, a biotin (B1667282) tag for enrichment and proteomic analysis, or another molecule of interest. The CuAAC reaction is highly specific and efficient, proceeding readily in a biological environment without interfering with native biochemical processes.
Data Presentation
The following table summarizes typical experimental parameters for metabolic glycan labeling with alkyne sugars, compiled from various studies. These values should be optimized for specific cell lines and experimental goals.
| Parameter | Alkyne Sugar (e.g., Ac4ManNAl) | Azido (B1232118) Sugar (e.g., Ac4ManNAz) | Cell Line Examples | Incubation Time (hours) | Downstream Application | Reference |
| Concentration | 10-50 µM | 25-100 µM | Jurkat, CHO, LNCaP, HEK293 | 48-72 | Fluorescence Microscopy | [1][2] |
| Concentration | 50 µM | 50 µM | Six different cell lines | 72 | Mass Spectrometry | [1] |
| Concentration | 10 µM | - | Jurkat | Not Specified | Flow Cytometry | [2] |
| Labeling Efficiency | Generally higher than azido sugars | - | Various | 72 | Comparative Analysis | [1][3] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Alkyne Sugars
Materials:
-
Peracetylated alkyne-modified sugar (e.g., Ac4ManNAl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Mammalian cell line of interest
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Alkyne Sugar Stock Solution: Dissolve the peracetylated alkyne sugar in sterile DMSO to make a 10-50 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., plates, flasks, or coverslips for microscopy) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Metabolic Labeling:
-
Dilute the alkyne sugar stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 25-50 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the alkyne sugar.
-
Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Harvesting and Washing:
-
For adherent cells, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice by resuspending in ice-cold PBS and re-pelleting.
-
-
Proceed to Downstream Analysis: The labeled cells are now ready for bioorthogonal ligation with an azide-functionalized probe for applications such as fluorescence microscopy, flow cytometry, or mass spectrometry-based proteomics.
Protocol 2: Cytotoxicity Assessment of Alkyne Sugars using MTT Assay
It is crucial to assess the potential cytotoxicity of the alkyne-modified sugar on the specific cell line being used. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Alkyne sugar of interest
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-100,000 cells per well in 100 µL of medium. Include wells with medium only as a blank control.
-
Treatment: After 24 hours of incubation, treat the cells with a range of concentrations of the alkyne sugar (e.g., 0, 10, 25, 50, 100 µM). Include an untreated control group. Incubate for the same duration as the planned metabolic labeling experiment (e.g., 48-72 hours).
-
MTT Addition:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals. A purple precipitate should be visible under a microscope.
-
-
Formazan Solubilization:
-
Add 100 µL of MTT solvent to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control) * 100
-
-
Plot the percentage of viability against the alkyne sugar concentration to determine the cytotoxic effect.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy
Materials:
-
Metabolically labeled cells on coverslips (from Protocol 1)
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand
-
Sodium ascorbate (B8700270)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation:
-
Wash the metabolically labeled cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional): If labeling intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Click Reaction Cocktail Preparation (Prepare fresh):
-
In a microcentrifuge tube, mix the following in order:
-
PBS
-
Azide-fluorophore (e.g., to a final concentration of 1-10 µM)
-
CuSO4 (e.g., to a final concentration of 100 µM)
-
THPTA (e.g., to a final concentration of 500 µM)
-
-
Vortex briefly to mix.
-
Add sodium ascorbate (from a freshly prepared 100 mM stock in water) to a final concentration of 1 mM. Vortex immediately.
-
-
Click Reaction:
-
Add the click reaction cocktail to the fixed (and permeabilized, if applicable) cells on the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the labeled glycans using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Mandatory Visualizations
Caption: A schematic overview of the experimental workflow for metabolic glycan labeling with alkyne sugars.
Caption: The metabolic pathway for the incorporation of an alkyne-modified mannosamine (B8667444) analog (Ac4ManNAl) into cellular glycoconjugates via the sialic acid biosynthesis pathway.
References
Troubleshooting & Optimization
Troubleshooting low yield in Propargyl-PEG2-beta-D-glucose synthesis
Technical Support Center: Propargyl-PEG2-beta-D-glucose Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my protected this compound unexpectedly low?
Answer:
Low yields in the glycosylation step can stem from several factors. Here are the most common culprits and how to address them:
-
Inefficient Activation of the Glycosyl Donor: The formation of the oxocarbenium ion intermediate is a critical step.[1] If the glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) is not efficiently activated, the reaction will not proceed to completion.
-
Solution: Ensure your activating agent (e.g., silver salts for Koenigs-Knorr, or a Lewis acid like TMSOTf for Schmidt glycosylation) is fresh and of high purity. For TMSOTf-catalyzed reactions, a catalytic amount (typically 10-20 mol%) is sufficient, but for sluggish reactions, increasing the catalyst loading may be necessary.[2]
-
-
Moisture in the Reaction: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor or the Lewis acid catalyst.
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves is also recommended to scavenge any residual moisture.[3]
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in balancing reaction rate and side reactions. Excessively low temperatures can lead to sluggish or incomplete reactions, while high temperatures may promote decomposition or the formation of byproducts.[4]
-
Solution: The optimal temperature is dependent on the specific glycosylation method. For many TMSOTf-catalyzed reactions, starting at a low temperature (e.g., -20°C to 0°C) and gradually warming to room temperature is effective.[2]
-
-
Steric Hindrance: The PEG2-alcohol acceptor can be sterically demanding, potentially hindering its approach to the anomeric carbon.
-
Solution: While challenging to modify the acceptor, ensuring optimal reaction conditions (e.g., appropriate solvent, temperature) can help overcome some steric barriers.
-
Question 2: My reaction has resulted in a mixture of α and β anomers. How can I improve the β-selectivity?
Answer:
The formation of anomeric mixtures is a common challenge in glycosylation. The desired β-anomer is typically favored by neighboring group participation from a protecting group at the C-2 position of the glucose donor.[5]
-
Choice of Protecting Group: The protecting group at the C-2 position has a significant influence on stereoselectivity. Ester-based protecting groups like acetyl (Ac) or benzoyl (Bz) can participate in the reaction to form a dioxolanium ion intermediate, which blocks the α-face and directs the incoming alcohol to the β-face, resulting in the 1,2-trans product (the β-anomer).[1][5] Ether-based protecting groups (e.g., benzyl) do not offer this participation and can lead to mixtures of anomers.[5]
-
Solution: Use a glucose starting material with a participating protecting group at the C-2 position, such as tetra-O-acetyl-D-glucose.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate and the transition state, thereby affecting the anomeric ratio.
-
Solution: Non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM) are often used to favor the desired stereochemical outcome.
-
Question 3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation can significantly reduce the yield of the desired product. Common side reactions include:
-
Hydrolysis of the Glycosyl Donor: As mentioned, moisture can lead to the hydrolysis of the activated donor, resulting in the corresponding hemiacetal.[6]
-
Solution: Maintain strictly anhydrous conditions.
-
-
Orthoester Formation: With participating protecting groups at C-2, orthoester formation can be a competing side reaction.
-
Solution: Careful control of reaction conditions, particularly the nature of the alcohol acceptor and the promoter, can minimize orthoester formation.
-
-
Elimination Reactions: Under certain conditions, elimination to form a glycal can occur.
-
Solution: Employing mild reaction conditions and appropriate activators can suppress elimination pathways.
-
Question 4: The deacetylation of my protected product is incomplete or leads to product degradation. What can I do?
Answer:
Deacetylation is the final step to obtain the target molecule. Incomplete reactions or degradation can be problematic.
-
Incomplete Deacetylation: The reaction may not go to completion if the base is not sufficiently active or if the reaction time is too short.
-
Solution: A common method for deacetylation is the Zemplén procedure, which uses a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).[7] Ensure the sodium methoxide solution is fresh. The reaction can be monitored by TLC until the starting material is fully consumed.
-
-
Product Degradation: The propargyl group can be sensitive to strongly basic conditions, and the glycosidic bond can be cleaved under harsh acidic or basic conditions.
-
Solution: Use mild deacetylation conditions. The Zemplén deacetylation is generally mild and effective.[7] After the reaction is complete, it is crucial to neutralize the mixture, often with an acidic resin, before workup to prevent product degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG2 linker in this compound?
A1: The this compound is often used as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[8][9] PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into close proximity to induce the degradation of the target protein.[8] The PEG2 linker provides spacing and appropriate physicochemical properties to the PROTAC molecule.
Q2: Which glycosylation method is better for this synthesis: Schmidt or Koenigs-Knorr?
A2: Both the Schmidt trichloroacetimidate (B1259523) method and the Koenigs-Knorr reaction are widely used for glycosylation. The Schmidt method often proceeds under milder conditions and with catalytic amounts of a Lewis acid promoter like TMSOTf, which can be an advantage.[3] The Koenigs-Knorr reaction typically requires stoichiometric amounts of a heavy metal salt promoter (e.g., silver carbonate or silver triflate), which can be more expensive and require careful removal.[5] The choice of method may depend on the specific substrate and available reagents.
Q3: How can I purify the final this compound product?
A3: Purification of the final product, as well as the protected intermediate, is typically achieved using column chromatography on silica (B1680970) gel.[7] For the final, more polar product, a more polar eluent system will be required. High-performance liquid chromatography (HPLC) can also be used for purification, especially for achieving high purity.
Q4: What analytical techniques are used to characterize the product?
A4: The structure and purity of the synthesized compounds are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (Protected Glucose)
-
To a solution of D-glucose in acetic anhydride (B1165640) at 0°C, add a catalytic amount of a suitable acid catalyst (e.g., perchloric acid or iodine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice water and stir until the excess acetic anhydride has hydrolyzed.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of Protected this compound (Schmidt Glycosylation)
-
Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose and propargyl-PEG2-alcohol in anhydrous dichloromethane under an inert atmosphere.
-
Add molecular sieves to the mixture and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C).
-
Add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) dropwise.
-
Allow the reaction to proceed, monitoring by TLC.
-
Once the reaction is complete, quench with a few drops of triethylamine.
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Deacetylation to Yield this compound (Zemplén Deacetylation)
-
Dissolve the protected this compound in anhydrous methanol under an inert atmosphere.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR120 H+).
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product.
-
The product can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Parameters for Glycosylation
| Parameter | Schmidt Glycosylation | Koenigs-Knorr Reaction |
| Glycosyl Donor | Glycosyl trichloroacetimidate | Glycosyl halide (e.g., bromide) |
| Promoter/Catalyst | Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) | Silver(I) or Mercury(II) salts |
| Catalyst Loading | Catalytic (e.g., 0.1-0.3 eq.) | Stoichiometric or excess |
| Typical Solvent | Dichloromethane, Diethyl ether | Dichloromethane, Toluene |
| Typical Temperature | -78°C to room temperature | Room temperature |
| Stereoselectivity | Dependent on protecting groups and solvent | Often good for 1,2-trans glycosides with participating groups |
| Common Side Products | Hydrolysis of donor, orthoester formation | Hydrolysis of donor, elimination |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key parameters influencing synthesis outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02552D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS#:2353409-73-9 | Chemsrc [chemsrc.com]
Technical Support Center: Optimizing Click Chemistry with Propargyl-PEG2-beta-D-glucose
Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reactions using Propargyl-PEG2-beta-D-glucose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency and success of your bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the CuAAC reaction with this compound.
Q1: My click reaction yield is low or non-existent. What are the potential causes and solutions?
A1: Low or no yield is a common issue with several potential root causes. Here's a systematic approach to troubleshooting:
-
Copper Catalyst Oxidation: The active catalyst in CuAAC is Copper(I). Exposure to oxygen can oxidize it to the inactive Copper(II) state.
-
Solution: De-gas your reaction mixture and solvents by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst. Perform the reaction under an inert atmosphere. The use of a reducing agent, such as sodium ascorbate (B8700270), is crucial to maintain the copper in its active Cu(I) state.[1]
-
-
Reagent Quality and Concentration: The purity and concentration of your reactants are critical.
-
Solution: Ensure your this compound and azide (B81097) partner are of high purity. Verify the concentrations of all stock solutions. Click reactions are concentration-dependent; very dilute solutions can result in poor yields.[2] If possible, increase the concentration of the limiting reagent.
-
-
Inhibitory Substances in the Reaction Buffer: Certain buffer components can interfere with the reaction.
-
Ligand Issues: Copper-stabilizing ligands are often essential for efficient catalysis.
-
Solution: Ensure you are using an appropriate ligand, such as TBTA (Tris-(benzyltriazolylmethyl)amine) for organic solvents or the water-soluble THPTA (Tris-(3-hydroxypropyltriazolylmethyl)amine) for aqueous media.[3] A common recommendation is to use a 5:1 ligand-to-copper ratio to protect the Cu(I) state.[2]
-
Q2: I am observing a significant amount of a side product with a higher molecular weight than my desired product. What is it and how can I prevent it?
A2: This is likely due to the oxidative homocoupling of your this compound, resulting in a dimer.
-
Cause: This side reaction is also catalyzed by copper ions, particularly in the presence of oxygen.
-
Solution:
-
Inert Atmosphere: As with preventing catalyst oxidation, performing the reaction under an inert atmosphere (argon or nitrogen) is the most effective way to minimize homocoupling.
-
Reducing Agent: The addition of a slight excess of a reducing agent like sodium ascorbate can help suppress this side reaction by keeping the copper in the Cu(I) state.[1]
-
Purification: The dimer can typically be separated from the desired product by reversed-phase HPLC (RP-HPLC) due to its larger size and increased hydrophobicity.
-
Q3: After my reaction, the solution has a green/blue color, and I'm having trouble purifying my product. What is causing this?
A3: The green or blue color is indicative of residual copper catalyst (Cu(II)) in your reaction mixture.
-
Solution:
-
Chelating Resins: Pass the reaction mixture through a column packed with a copper-chelating resin to specifically remove copper ions.
-
Aqueous Ammonia (B1221849) Wash: During a liquid-liquid extraction, washing the organic layer with a dilute aqueous ammonia solution can help to complex with and remove the copper.
-
RP-HPLC: Most copper salts will not be retained on a C18 column under typical reversed-phase conditions, allowing for separation from your product.
-
EDTA Quenching: Adding ethylenediaminetetraacetic acid (EDTA) at the end of the reaction will chelate the copper, which can then be removed during purification.
-
Q4: How does the PEG linker in this compound affect the click reaction?
A4: The PEG linker can have several effects on the CuAAC reaction:
-
Solubility: The PEG chain generally improves the water solubility of the molecule, which can be advantageous for bioconjugation reactions in aqueous buffers.
-
Steric Hindrance: While the short PEG2 linker is less likely to cause significant steric hindrance, very long PEG chains can sometimes decrease reaction rates by sterically shielding the alkyne group.
-
Catalyst Chelation: Polyethylene glycol can act as a chelating agent for the copper catalyst, which can protect it from oxidation and in some cases, enhance the reaction rate.
Data Presentation
The following table provides generalized starting conditions for optimizing a CuAAC reaction with a PEGylated glycoside like this compound. Optimal conditions should be determined empirically for each specific application.
| Parameter | Recommended Range | Notes |
| Solvent | Aqueous buffer (PBS, HEPES) or a mixture with a co-solvent (e.g., DMSO, tBuOH) | The choice of solvent depends on the solubility of the azide partner. For biomolecules, aqueous buffers are preferred. |
| Reactant Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reactions and higher yields. |
| Alkyne:Azide Molar Ratio | 1:1 to 1:10 | An excess of one reagent can be used to drive the reaction to completion, depending on which component is more precious. |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 µM - 1 mM | This is the source of the Cu(I) catalyst after reduction. |
| Sodium Ascorbate Concentration | 5-50 molar excess over CuSO₄ | Acts as the reducing agent to generate and maintain Cu(I). |
| Ligand (e.g., THPTA) Concentration | 5 molar excess over CuSO₄ | Stabilizes the Cu(I) catalyst and accelerates the reaction. |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (30-40 °C) can sometimes increase the reaction rate, but may not be suitable for sensitive biomolecules. |
| Reaction Time | 30 minutes - 24 hours | Reaction progress should be monitored by TLC, LC-MS, or other appropriate analytical techniques. |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol provides a starting point for the click reaction. The concentrations and volumes should be optimized for your specific system.
Materials:
-
This compound
-
Azide-containing molecule (e.g., azide-modified protein, fluorescent dye azide)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA stock solution (e.g., 100 mM in water)
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
Degassed solvents
Procedure:
-
In a microcentrifuge tube, dissolve the this compound and the azide-containing molecule in the reaction buffer.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture and vortex briefly.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.
-
If the reaction is sensitive to oxygen, ensure all solutions were degassed and perform the reaction under an inert atmosphere (e.g., by flushing the tube with argon or nitrogen).
-
Incubate the reaction at room temperature with gentle shaking.
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS or SDS-PAGE if conjugating to a protein).
-
Once the reaction is complete, the product can be purified using methods such as RP-HPLC, size-exclusion chromatography, or dialysis.
Visualizations
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A troubleshooting workflow for addressing low-yield click chemistry reactions.
References
Propargyl-PEG2-beta-D-glucose solubility issues and solutions
Technical Support Center: Propargyl-PEG2-beta-D-glucose
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a molecule used in bioconjugation and is a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][] It features a propargyl group for click chemistry, a hydrophilic PEG2 (polyethylene glycol) linker to improve solubility, and a beta-D-glucose moiety.[3][4][5] The combination of the polar glucose and PEG components with the more nonpolar propargyl group gives it amphiphilic properties. While the glucose and PEG components enhance aqueous solubility, its overall performance can vary depending on the solvent and concentration.[3][4]
Q2: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS). What should I do?
Directly dissolving this compound in aqueous buffers can be challenging. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental medium.
For direct solubilization attempts, consider the following troubleshooting steps:
-
Use a Co-solvent: Introduce a small percentage of an organic solvent like DMSO.
-
Gentle Warming: Gently warm the solution to 37-50°C. Avoid excessive heat to prevent degradation.
-
Sonication: Use a sonicator bath to break down aggregates and aid dissolution.[1][6]
-
pH Adjustment: The solubility of related compounds can be pH-dependent.[7] Test adjusting the pH of your buffer, if your experiment allows.[8]
Q3: What are the recommended solvents for creating a high-concentration stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for creating stock solutions of this compound.[1][6] It has been shown to be soluble in DMSO at concentrations up to 100 mg/mL with the assistance of ultrasonication.[1][6]
Important Note: DMSO is hygroscopic (absorbs moisture from the air). For best results and to ensure maximum solubility, always use a fresh, newly opened bottle of anhydrous DMSO.[1]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
Precipitation upon dilution into an aqueous phase is a common issue with compounds that have limited aqueous solubility. This is often due to the sharp change in solvent polarity.
Solutions:
-
Lower Final Concentration: The most straightforward solution is to work with a lower final concentration in your aqueous medium.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in the organic solvent concentration can help keep the compound in solution.[7]
-
Increase Final DMSO Concentration: If your experiment can tolerate it, increase the final percentage of DMSO in your working solution (e.g., from 0.1% to 0.5% or 1%). Always run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Use Solubilizing Agents: For some applications, adding a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-68 to the final aqueous buffer can help maintain solubility.[7][9]
Q5: How should I store this compound?
Proper storage is critical to maintain the compound's integrity.
-
Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solutions (in solvent): Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Solubility Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent | Concentration | Method | Source |
| DMSO | 100 mg/mL (326.47 mM) | Requires ultrasonication. Use of new, anhydrous DMSO is critical. | [1][6] |
| In-vivo Formulation (Example) | ≥ 10 mg/mL (32.65 mM) | Prepared by diluting a 100 mg/mL DMSO stock into a vehicle of PEG300, Tween-80, and Saline. | [1][9] |
Troubleshooting and Experimental Workflows
Workflow 1: Troubleshooting Solubility Issues
This diagram outlines a logical progression of steps to take when you encounter solubility problems with this compound in an aqueous buffer.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound (MW: 306.31 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO), new bottle
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a suitable tube. For example, to make 1 mL of a 100 mM solution, weigh out 30.63 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Initial Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes. The solution may appear cloudy or have visible particulates.
-
Sonication: Place the tube in a bath sonicator. Sonicate for 10-15 minutes or until the solution becomes completely clear.[1][6] Note: Monitor the bath temperature to ensure it does not overheat, which could potentially degrade the compound.
-
Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into single-use volumes in sterile tubes. Store the aliquots at -80°C for up to 6 months.[1]
Protocol 2: Preparation of a 100 µM Aqueous Working Solution
Objective: To prepare a ready-to-use working solution from a DMSO stock with minimal precipitation.
Materials:
-
100 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, HEPES, Tris)
-
Sterile tubes
Methodology:
-
Thaw Stock: Thaw one aliquot of the 100 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To prevent precipitation from a large polarity shift, first create an intermediate dilution.
-
Pipette 2 µL of the 100 mM DMSO stock into 198 µL of the aqueous buffer. This creates a 1 mM solution in 1% DMSO. Vortex immediately and gently.
-
-
Final Dilution:
-
Pipette 100 µL of the 1 mM intermediate solution into 900 µL of the aqueous buffer.
-
This results in a final concentration of 100 µM in a buffer containing 0.1% DMSO.
-
-
Final Mixing: Vortex the final working solution gently to ensure homogeneity.
-
Usage: Use the freshly prepared working solution immediately for your experiments to avoid potential stability issues in the aqueous environment. Do not store diluted aqueous solutions.[7]
Workflow 2: Stock and Working Solution Preparation
This diagram illustrates the recommended workflow for preparing solutions, emphasizing steps to minimize precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Propargyl-PEG-beta-D-glucose | AxisPharm [axispharm.com]
- 4. Propargyl-PEG5-beta-D-glucose, 1397682-63-1 | BroadPharm [broadpharm.com]
- 5. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 6. This compound (HY-141131-10mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Copper-Catalyzed Click Chemistry with Propargyl Sugars
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl sugars.
Troubleshooting Guide
This guide is designed to help you diagnose and solve common issues encountered during the copper-catalyzed click chemistry of propargyl sugars.
Problem 1: Low or No Yield of the Desired Triazole Product
Q: My click reaction with a propargyl sugar is giving a low yield or no product at all. What are the possible causes and how can I fix this?
A: Low or no product yield is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshooting this problem.
Potential Causes and Solutions:
-
Inactivation of the Copper Catalyst: The active catalyst in CuAAC is Cu(I). Oxidation to Cu(II) will halt the reaction.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to remove dissolved oxygen. Prepare the sodium ascorbate (B8700270) solution fresh for each reaction, as it can degrade upon storage. A 5:1 ligand to copper ratio is often recommended to protect the Cu(I) state.[1]
-
-
Issues with Reagents: The quality and concentration of your reagents are critical.
-
Solution:
-
Azide (B81097) and Alkyne: Confirm the purity and structural integrity of your propargyl sugar and azide partner using techniques like NMR or mass spectrometry. Impurities can inhibit the reaction.
-
Copper Source: Use a high-quality copper source.
-
Reducing Agent: Sodium ascorbate is sensitive to oxidation. Always use a freshly prepared solution.
-
-
-
Suboptimal Reaction Conditions:
-
Solution:
-
Solvent: Ensure your solvent system fully dissolves all reactants. Common solvent systems include t-BuOH/H₂O, DMSO, DMF, and THF/H₂O.
-
pH: The optimal pH range for CuAAC is typically between 4 and 11.
-
Temperature: Most CuAAC reactions proceed well at room temperature. For sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be beneficial. However, be aware that higher temperatures can promote side reactions.
-
-
-
Presence of Interfering Substances:
-
Solution: Avoid buffers containing coordinating agents like Tris or EDTA, which can sequester the copper catalyst. If your biomolecule is in such a buffer, consider a buffer exchange step prior to the reaction. Thiols (e.g., from DTT or cysteine residues) can also interfere with the catalyst.[1]
-
Problem 2: Presence of a Major Side Product
Q: I am observing a significant side product in my reaction mixture. How can I identify and minimize it?
A: The most common side reaction when working with terminal alkynes like propargyl sugars is oxidative homo-coupling, also known as Glaser coupling. This results in the formation of a diyne dimer of your propargyl sugar.
Identification of Homo-coupling Product:
-
Mass Spectrometry: The homo-coupled product will have a mass corresponding to (2 x Mass of Propargyl Sugar) - 2.
-
TLC: The dimer is typically less polar than the starting propargyl sugar and may appear as a new spot with a higher Rf value.
-
NMR: The characteristic terminal alkyne proton signal will be absent in the dimer.
Minimizing Homo-coupling:
-
Oxygen Exclusion: This is the most critical factor. The presence of oxygen facilitates the oxidation of Cu(I) to Cu(II), which catalyzes the homo-coupling.
-
Action: Thoroughly degas all solvents and solutions. Run the reaction under an inert atmosphere (nitrogen or argon).
-
-
Sufficient Reducing Agent: An adequate amount of a reducing agent like sodium ascorbate is necessary to maintain the copper in its active Cu(I) state and prevent the formation of Cu(II).
-
Action: Use a freshly prepared solution of sodium ascorbate. A slight excess can help prevent the formation of oxidative homo-coupling products.[2]
-
-
Use of Ligands: Certain ligands can stabilize the Cu(I) catalyst and disfavor the homo-coupling pathway.
-
Action: Employ a suitable ligand such as TBTA or THPTA.
-
-
Reaction Temperature: Higher temperatures can sometimes promote the dimerization of terminal alkynes.
-
Action: If possible, run the reaction at room temperature.
-
Frequently Asked Questions (FAQs)
Q1: Is the cleavage of the O-glycosidic bond of my propargyl sugar a concern during the click reaction?
A1: Generally, the O-glycosidic bond of a propargyl sugar is stable under standard CuAAC conditions (Cu(I) catalyst, sodium ascorbate, at or near neutral pH, room temperature). Cleavage of propargylic ethers has been reported under different catalytic systems (e.g., palladium-catalyzed) or harsher conditions, but it is not a typical side reaction in standard click chemistry. However, if you are using non-standard conditions or highly sensitive glycosidic linkages, it is advisable to monitor for any degradation of your starting material.
Q2: Can I monitor the progress of my click reaction with propargyl sugars by TLC?
A2: Yes, Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of the reaction. The starting propargyl sugar and the azide will have certain Rf values. The resulting triazole product is typically more polar than the starting alkyne and will have a lower Rf value. You can spot the reaction mixture alongside your starting materials to visualize the consumption of the reactants and the formation of the product.
Q3: What is the ideal ratio of reactants (propargyl sugar, azide, copper, ligand, and reducing agent)?
A3: The optimal ratio can vary depending on the specific substrates and reaction conditions. However, a good starting point is:
-
Propargyl Sugar: 1 equivalent
-
Azide: 1.05-1.2 equivalents
-
Copper(II) Sulfate (B86663): 0.01-0.1 equivalents (1-10 mol%)
-
Sodium Ascorbate: 0.05-0.5 equivalents (5-50 mol%) - typically in excess of the copper.
-
Ligand (e.g., THPTA): Typically in a 1:1 to 5:1 ratio with the copper.
Q4: My propargyl sugar is not very soluble in water. What solvent system should I use?
A4: For poorly water-soluble propargyl sugars, a mixed solvent system is often effective. A common choice is a mixture of t-butanol and water (e.g., 1:1 or 2:1 v/v). Other options include using co-solvents like DMSO or DMF with water. The goal is to find a solvent system that keeps all reactants in the solution for the duration of the reaction.
Quantitative Data on Side Reactions
The extent of side reactions, particularly alkyne homo-coupling, is highly dependent on the reaction conditions. The following table summarizes reported yields under different scenarios to illustrate the impact of these conditions.
| Propargyl Substrate | Reaction Conditions | Desired Product Yield | Homo-coupling Yield | Reference |
| Propargyl building block with sugar azide | Cu(I) catalyst | ~80% (mono-adduct) | Not reported (but loss of propargyl group observed) | [3] |
| Propargyl building block | Substantial CuSO₄, reducing conditions, refluxing toluene/water | 0% | 43% | [3] |
Note: The second entry represents forcing conditions that are not typical for standard CuAAC and are more aligned with Glaser-Hay coupling conditions, highlighting the importance of mild reaction conditions to favor the desired click reaction.
Experimental Protocols
Key Experiment 1: General Protocol for CuAAC of a Propargyl Sugar
This protocol provides a general procedure for the copper-catalyzed click reaction between a propargyl-functionalized sugar and an azide-containing molecule.
Materials:
-
Propargyl sugar (1 eq)
-
Azide-containing molecule (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed t-butanol and deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Propargyl Sugar: Prepare a stock solution of the propargyl sugar in t-butanol/water (1:1).
-
Azide: Prepare a stock solution of the azide in a compatible solvent (e.g., DMSO, t-butanol/water).
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
-
Reaction Setup (performed under an inert atmosphere if possible):
-
In a reaction vial, add the propargyl sugar solution.
-
Add the azide solution.
-
Add the THPTA stock solution to a final concentration that is 5 times the copper concentration.
-
Add the CuSO₄ stock solution to a final concentration of 1-5 mol%.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.
-
Allow the reaction to proceed at room temperature with stirring for 1-4 hours.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
The product can be purified by standard methods such as column chromatography on silica (B1680970) gel or by preparative HPLC. To remove copper, the crude product can be washed with a solution of EDTA.
-
Key Experiment 2: Protocol to Minimize Alkyne Homo-coupling
This protocol incorporates specific steps to reduce the formation of the Glaser coupling side product.
Modifications to the General Protocol:
-
Degassing: Before setting up the reaction, thoroughly degas all stock solutions and the reaction solvent by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes or by using a freeze-pump-thaw technique.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon.
-
Order of Addition: A common practice is to add the reagents in the following order: propargyl sugar, azide, ligand, copper sulfate, and finally, the sodium ascorbate to initiate the reaction. This ensures that the reducing agent is present as soon as the copper is introduced.
-
Excess Ascorbate: Use a higher excess of sodium ascorbate relative to copper (e.g., 10-20 equivalents to copper) to maintain a reducing environment.
References
Technical Support Center: Improving Cell Permeability of PROTACs with PEG2 Linkers
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) by utilizing PEG2 linkers.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and why is cell permeability a challenge?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific disease-causing proteins.[1][2] It works by recruiting a target protein to an E3 ubiquitin ligase, which tags the target protein for degradation by the cell's natural disposal system, the proteasome.[3] PROTACs are typically large molecules, often exceeding the molecular weight recommendations of traditional drug design principles like Lipinski's Rule of Five.[4][5] This high molecular weight, along with other physicochemical properties, can lead to poor cell permeability, hindering their ability to reach their intracellular targets.[4][6]
Q2: What is a PEG2 linker and how can it improve PROTAC cell permeability?
A PEG2 linker is a chemical structure composed of two repeating ethylene (B1197577) glycol units.[1][3] In PROTAC design, the linker connects the target-binding ligand to the E3 ligase-binding ligand. PEG linkers, including PEG2, are known to enhance the solubility of PROTACs in aqueous environments.[][8][9] The relationship between PEG linkers and cell permeability is complex.[1] While their hydrophilicity can sometimes impede passive diffusion across the cell membrane, their flexibility can be a significant advantage.[1] PEG linkers can allow the PROTAC to adopt a folded conformation, which may shield its polar surface area and create a more compact, less polar structure that can more easily traverse the cell membrane.[1][10]
Q3: Can a PEG2 linker negatively impact cell permeability?
Yes, while PEG2 linkers can be beneficial, there is a delicate balance. Excessive PEGylation can lead to a decrease in cellular uptake.[1] The optimal linker length and composition must be determined empirically for each specific PROTAC. In some cases, shorter, more rigid linkers or those with different chemical properties may yield better permeability.[5][11]
Q4: Besides PEG2 linkers, what are other strategies to improve PROTAC permeability?
Several strategies can be employed to enhance PROTAC cell permeability:
-
Linker Optimization: Systematically varying the length, rigidity, and chemical composition of the linker is a common approach. This includes exploring different types of linkers like alkyl chains or rigid heterocyclic structures.[12][13]
-
Prodrugs: The polar surface of a PROTAC can be masked with lipophilic groups that are cleaved off inside the cell, a strategy that has been used to develop orally available degraders.[5]
-
Molecular Chameleon Effect: Designing PROTACs that can change their conformation to a less polar form in the lipid environment of the cell membrane can improve permeability.[10][14]
-
Receptor-Mediated Delivery: Conjugating the PROTAC to a ligand that binds to a cell surface receptor can facilitate its entry into the cell.[5]
Troubleshooting Guide
Problem: My PROTAC with a PEG2 linker shows low or no target degradation in cellular assays.
This is a common challenge that can have multiple underlying causes. Follow this step-by-step guide to troubleshoot the issue.
| Possible Cause | Troubleshooting Steps |
| 1. Poor Cell Permeability | Assess Physicochemical Properties: Calculate properties like cLogP and polar surface area. Perform Cellular Uptake Assays: Directly measure the intracellular concentration of your PROTAC using methods like LC-MS/MS.[15] Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to quantify permeability.[16][17] |
| 2. Inefficient Ternary Complex Formation | Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of your PROtac to the target protein and the E3 ligase. Ternary Complex Modeling: Use computational modeling to predict the stability and conformation of the ternary complex.[15] |
| 3. Incorrect E3 Ligase or Ligand | Confirm E3 Ligase Expression: Use Western blot or qPCR to ensure the target cells express the E3 ligase your PROTAC is designed to recruit.[15] Test Alternative E3 Ligase Ligands: If degradation remains low, consider using a different E3 ligase ligand.[15] |
| 4. "Hook Effect" | Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range. A bell-shaped curve for target degradation is indicative of the hook effect, where high concentrations lead to the formation of non-productive binary complexes.[18][19] |
| 5. Low Compound Stability | Assess Metabolic Stability: Incubate your PROTAC with liver microsomes or hepatocytes to determine its metabolic stability. Check for Chemical Instability: Evaluate the stability of your compound in the assay buffer over the course of the experiment. |
Data Hub: Quantitative Analysis of PROTAC Permeability
The following table summarizes hypothetical permeability data for a series of PROTACs with varying linker compositions. This illustrates the impact of linker modification on cell permeability.
| PROTAC ID | Linker Type | Linker Length (atoms) | PAMPA (10⁻⁶ cm/s) | Caco-2 (Papp A→B, 10⁻⁶ cm/s) | Cellular Degradation (DC₅₀, nM) |
| PROTAC-A | Alkyl | 8 | 0.5 | 0.2 | 500 |
| PROTAC-B | PEG2 | 8 | 1.2 | 0.8 | 150 |
| PROTAC-C | PEG4 | 14 | 0.8 | 0.5 | 250 |
| PROTAC-D | Rigid Piperazine | 6 | 2.5 | 1.5 | 50 |
Note: Data are for illustrative purposes only and do not represent actual experimental values.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[16][17]
-
Principle: This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[16]
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen).
-
96-well acceptor plates.
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
LC-MS/MS for analysis.
-
-
Procedure:
-
Prepare the acceptor plate by adding PBS to each well.
-
Carefully coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare the donor solution by diluting the test compound stock solution in PBS.
-
Add the donor solution to the wells of the coated filter plate.
-
Place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
2. Caco-2 Cell Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and is widely used to predict in vivo drug absorption.[4][14]
-
Principle: Caco-2 cells are grown as a monolayer on a semi-permeable filter, forming tight junctions that resemble the intestinal barrier. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
-
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., Corning Costar).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound.
-
LC-MS/MS for analysis.
-
-
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
For A→B transport, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For B→A transport, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) can be calculated to assess the potential for active efflux.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for assessing PROTAC permeability.
Caption: Troubleshooting decision tree for low PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. tandfonline.com [tandfonline.com]
- 6. portlandpress.com [portlandpress.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Bioconjugation with Propargyl-PEG2-beta-D-glucose
Welcome to the technical support center for bioconjugation applications involving Propargyl-PEG2-beta-D-glucose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical linker molecule used in bioconjugation. It features a propargyl group (an alkyne), a short polyethylene (B3416737) glycol (PEG) spacer, and a beta-D-glucose moiety.[1] Its primary application is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to covalently attach it to molecules containing an azide (B81097) group.[2] This is commonly used in the development of PROTACs (Proteolysis Targeting Chimeras) and glycoconjugate vaccines.[1][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q3: What solvents are suitable for dissolving this compound?
This compound is readily soluble in DMSO, with concentrations up to 100 mg/mL achievable with the help of ultrasonication.[3] For aqueous reaction buffers, it's important to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous phase to prevent precipitation. The D-glucose moiety is intended to improve solubility in aqueous media.[2]
Q4: Can the beta-D-glucose moiety cause steric hindrance during the bioconjugation reaction?
While the beta-D-glucose is a relatively bulky group, the PEG2 spacer is designed to provide sufficient distance between the sugar and the reactive propargyl group to minimize steric hindrance in many cases. However, for conjugations to sterically crowded sites on a biomolecule, the potential for hindrance should be considered. If low conjugation efficiency is observed, optimizing the linker length or reaction conditions may be necessary.
Troubleshooting Guides
Low or No Conjugation Product
One of the most common challenges in bioconjugation is a low or undetectable yield of the desired product. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Inactive Copper(I) Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Prepare the reducing agent (e.g., sodium ascorbate) solution fresh for each experiment. Degas all buffers and solutions to remove dissolved oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reagent Concentrations | The stoichiometry of the reactants is critical. While a 1:1 ratio of alkyne to azide is the theoretical ideal, in practice, using a slight excess (1.1 to 2-fold) of the less critical or more soluble component can drive the reaction to completion. |
| Inhibitors in the Reaction Buffer | Certain buffer components can interfere with the copper catalyst. Avoid buffers containing chelating agents like EDTA, high concentrations of thiols, or strong bases. If your biomolecule requires such a buffer, a buffer exchange step prior to conjugation is recommended. |
| Poor Solubility of Reactants | Ensure that both the this compound and the azide-modified biomolecule are fully dissolved in the reaction mixture. For the PEG linker, dissolve in a small amount of DMSO first. For the biomolecule, ensure the buffer conditions maintain its solubility. |
| Steric Hindrance | If the azide group on your biomolecule is in a sterically hindered location, the reaction kinetics may be slow. Try increasing the reaction time or temperature (e.g., to 37°C, if your biomolecule is stable). Using a copper-chelating ligand can also help improve reaction efficiency in challenging cases. |
Presence of Side Products or Impurities
The appearance of unexpected species in your final product can complicate purification and analysis.
| Potential Cause | Troubleshooting Steps |
| Oxidative Damage to Biomolecule | The combination of a copper catalyst and a reducing agent can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive amino acid residues (e.g., methionine, cysteine, tryptophan) in proteins. The inclusion of a copper-chelating ligand like THPTA or BTTAA can help mitigate this by stabilizing the Cu(I) and reducing ROS formation. Adding a ROS scavenger like aminoguanidine (B1677879) can also be beneficial. |
| Homodimerization of Alkyne | Under certain conditions, terminal alkynes can undergo oxidative homodcoupling (Glaser coupling). Ensuring a sufficient excess of the reducing agent and maintaining a low oxygen environment will minimize this side reaction. |
| Incomplete Removal of Copper Catalyst | Residual copper can lead to aggregation or degradation of the final conjugate and can interfere with downstream applications. Thorough purification is essential. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general starting protocol that may require optimization for your specific biomolecule and application.
Materials:
-
Azide-modified biomolecule in a suitable, non-inhibitory buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, prepared fresh)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water) (Optional, but recommended)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve this compound in a minimal volume of DMSO to create a concentrated stock solution.
-
Ensure your azide-modified biomolecule is at the desired concentration in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction tube, add the azide-modified biomolecule.
-
Add the this compound stock solution to the desired final concentration (typically a 1.1 to 5-fold molar excess over the biomolecule).
-
If using a ligand, add it to the reaction mixture at this stage (typically at a concentration equal to or slightly higher than the copper sulfate).
-
Add the CuSO₄ stock solution to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature. Reaction times can range from 1 to 12 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
-
-
Purification:
-
Once the reaction is complete, remove the excess reagents and copper catalyst. For protein conjugates, size exclusion chromatography (SEC) or dialysis are common methods. For smaller molecules, HPLC purification may be necessary.
-
Purification of the Bioconjugate
Quantitative Data for Copper Removal
| Purification Method | Typical Copper Removal Efficiency | Notes |
| Size Exclusion Chromatography (SEC) | >95% | Effective for separating the larger bioconjugate from smaller reactants and the copper complex. |
| Dialysis | >90% | Requires multiple buffer changes and may be time-consuming. The inclusion of a chelating agent like EDTA in the dialysis buffer can improve copper removal. |
| Ion-Exchange Chromatography (IEX) | >98% | Can be very effective, especially with resins that have a high affinity for copper ions. |
| Metal-Chelating Affinity Chromatography | >99% | Utilizes a resin with immobilized chelating agents to specifically bind and remove copper. |
Visualizations
Caption: A typical experimental workflow for bioconjugation using this compound.
Caption: A troubleshooting decision tree for low or no product yield in bioconjugation reactions.
References
Stability of Propargyl-PEG2-beta-D-glucose in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Propargyl-PEG2-beta-D-glucose in cellular assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, particularly in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry in a cellular environment.
| Problem | Possible Cause | Recommended Solution |
| Low or no "click" reaction signal (e.g., low fluorescence). | Degradation of this compound. | Ensure proper storage of the compound at -20°C for up to 3 years (powder form) to maintain stability.[1] Prepare fresh stock solutions in a suitable solvent like DMSO.[1] |
| Inefficient cellular uptake. | Optimize incubation time and concentration of this compound. The glucose moiety is intended to facilitate cellular uptake, but efficiency can be cell-line dependent. | |
| Suboptimal click reaction conditions. | Titrate the concentrations of the copper (Cu(I)) catalyst, ligand (e.g., THPTA), and reducing agent (e.g., sodium ascorbate).[2] Ensure all reagents are fresh. | |
| Interference from cellular components. | Cellular thiols, such as those on cysteine residues, can react with the alkyne group.[3] Pre-treat cells with a low concentration of hydrogen peroxide to mitigate thiol interference.[3] | |
| High background signal or non-specific labeling. | Non-specific binding of the copper catalyst. | Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) oxidation state and reduce non-specific binding.[2][3] |
| Endogenous metal ions catalyzing side reactions. | The presence of endogenous metal ions in cells can sometimes lead to side reactions.[3] Include a chelating agent in your wash steps to remove excess unbound copper and other metal ions. | |
| Reaction of the azide (B81097) probe with cellular components. | Ensure the azide-containing reporter molecule (e.g., fluorescent azide) is truly bioorthogonal. Run a control experiment with the azide probe alone (without this compound) to assess non-specific labeling. | |
| Cell toxicity or altered cell morphology. | Toxicity of the copper catalyst. | Minimize the concentration of the copper catalyst and the incubation time. Use a biocompatible ligand to reduce copper toxicity. |
| Toxicity of the solvent. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). | |
| High concentration of this compound. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the compound for your specific cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO at concentrations of 100 mg/mL (with sonication).[1] Prepare a concentrated stock solution in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Q3: My click chemistry reaction is not working. What are some initial troubleshooting steps?
A3: First, verify the reactivity of your reagents. You can perform a test reaction in a cell-free system using a simple alkyne (like propargyl alcohol) and your azide probe to confirm that the click chemistry components are active.[2] If the test reaction works, the issue likely lies within the cellular context, such as poor cellular uptake or interference from cellular components.[2][3]
Q4: Can the propargyl group of this compound react with cellular components other than the azide probe?
A4: Yes, under certain conditions, the alkyne group can react with free thiols, such as the side chains of cysteine residues in proteins.[3] This can lead to non-specific labeling. Pre-treatment with a low concentration of hydrogen peroxide can help to mitigate this side reaction.[3]
Q5: Is the copper catalyst toxic to my cells?
A5: Copper (I) can be toxic to cells. To minimize cytotoxicity, it is crucial to use the lowest effective concentration of the copper catalyst, along with a stabilizing ligand such as THPTA or TBTA.[2][3] The ligand not only improves the efficiency of the click reaction but also reduces the toxicity of the copper.
Experimental Protocols
Protocol 1: General Procedure for Cellular Labeling with this compound and Click Chemistry Detection
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: Treat cells with the desired concentration of this compound in fresh culture medium. Incubate for a time period determined by your experimental goals (e.g., 4-24 hours).
-
Cell Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a final volume of 500 µL, a typical cocktail may consist of:
-
Azide probe (e.g., fluorescent azide): 2-10 µM
-
Copper(II) sulfate (B86663) (CuSO₄): 100-200 µM
-
Copper-chelating ligand (e.g., THPTA): 500 µM - 1 mM
-
Reducing agent (e.g., sodium ascorbate): 1-5 mM (prepare fresh)
-
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash cells three times with PBS.
-
If desired, counterstain nuclei with DAPI or Hoechst.
-
Mount the coverslip and proceed with fluorescence microscopy.
-
Visualizations
Caption: Workflow for cellular labeling using this compound.
Caption: Troubleshooting decision tree for low signal in click chemistry experiments.
References
How to reduce steric hindrance with Propargyl-PEG2-beta-D-glucose
Welcome to the Technical Support Center for Propargyl-PEG2-beta-D-glucose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this linker in bioconjugation experiments, with a focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It comprises a propargyl group (a terminal alkyne) for click chemistry, a two-unit polyethylene (B3416737) glycol (PEG2) spacer, and a beta-D-glucose moiety.[1] Its primary application is in bioconjugation, serving as a linker to connect two molecules.[2][3] It is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[2][3] The glucose moiety can enhance aqueous solubility.
Q2: How does the PEG2 linker in this compound help reduce steric hindrance?
A2: Steric hindrance occurs when the size and shape of molecules impede a chemical reaction.[4] In bioconjugation, bulky molecules can prevent the reactive groups from coming into close enough proximity to react. The PEG2 linker, although short, provides a flexible spacer that creates physical distance between the conjugated molecules.[5][6] This separation can help to overcome steric barriers, allowing the reaction to proceed more efficiently.[5][6]
Q3: What is "click chemistry" and why is the propargyl group important?
A3: Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific.[7][8] The most common type of click chemistry used with propargyl groups is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8] The propargyl group contains a terminal alkyne that reacts specifically with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[9] This reaction is highly efficient and can be performed in a variety of solvents, including aqueous solutions, making it ideal for bioconjugation.[10]
Q4: When should I choose a short PEG linker like PEG2 over a longer one?
A4: The choice of PEG linker length is a critical parameter in the design of bioconjugates.[6]
-
Short PEG linkers (like PEG2) are often suitable for compact systems or when a more rigid connection between two molecules is desired.[6] In some cases, shorter linkers have been shown to result in higher binding affinity of the conjugate to its target.[4]
-
Longer PEG linkers provide greater flexibility and are generally more effective at reducing steric hindrance between large biomolecules.[6] They can also improve the solubility and pharmacokinetic properties of the conjugate.[4]
The optimal linker length often needs to be determined empirically for each specific application.
Troubleshooting Guide
Low or No Reaction Yield in CuAAC Reactions
Problem: You are observing a low yield or no product formation in your click chemistry reaction with this compound.
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | The active catalyst for CuAAC is Copper(I), which can be readily oxidized to the inactive Copper(II) state by dissolved oxygen.[11] Ensure your solvents are degassed, and always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[11][12] Working under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Poor Reagent Quality | The purity of your this compound, azide-containing molecule, copper source, and reducing agent is crucial.[13] Use high-purity reagents and verify their integrity. Sodium ascorbate (B8700270) solutions should be made fresh for each experiment as they are prone to oxidation.[12] |
| Steric Hindrance | Even with the PEG2 linker, significant steric bulk on your binding partners can slow down the reaction.[14] Consider increasing the reaction temperature (e.g., to 40-60°C) and/or extending the reaction time.[14] Increasing the catalyst loading (e.g., from 1-5 mol% to 10 mol%) may also help overcome the activation energy barrier.[14] |
| Incorrect Stoichiometry | An inappropriate ratio of alkyne to azide (B81097) can result in an incomplete reaction. While a 1:1 ratio is a common starting point, using a slight excess (e.g., 1.1 to 1.5-fold) of the less precious or more soluble reactant can help drive the reaction to completion.[12][13] |
| Suboptimal Ligand Concentration | A copper-chelating ligand (e.g., THPTA, TBTA) is often used to stabilize the Cu(I) catalyst and increase reaction efficiency.[13] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[13] It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[13] |
| Presence of Interfering Substances | Components in your reaction buffer or impurities in your biomolecule preparation can inhibit the copper catalyst. Thiols (e.g., from DTT or cysteine residues) and other metal chelators (e.g., Tris buffer) are known to interfere with CuAAC reactions.[11] It is advisable to use buffers such as PBS or HEPES and to remove any interfering substances prior to the reaction.[11] |
Quantitative Data Summary
The length of the PEG linker can significantly impact the properties of the resulting bioconjugate. The following tables provide a summary of how different PEG linker lengths can affect key parameters.
Table 1: Effect of PEG Linker Length on In Vivo Clearance
| Conjugate | PEG Linker Length | Clearance (mL/h/kg) |
| Non-binding IgG-MMAE | None | 0.61 |
| Non-binding IgG-MMAE | PEG4 | 0.35 |
| Non-binding IgG-MMAE | PEG8 | 0.29 |
| Non-binding IgG-MMAE | PEG12 | 0.29 |
| Non-binding IgG-MMAE | PEG24 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE. Longer PEG chains up to PEG8 were shown to decrease the clearance rate, thereby increasing the circulation time of the antibody-drug conjugate. |
Table 2: Influence of PEG Linker Length on Receptor Binding Affinity
| Ligand | PEG Linker Length | IC50 (nM) |
| ⁶⁸Ga-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 |
| ⁶⁸Ga-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 |
| ⁶⁸Ga-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 |
| ⁶⁸Ga-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 |
| Data from a study on the binding of a radiolabeled ligand to the Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter PEG linkers resulted in a lower IC50 value, indicating a higher binding affinity. |
Experimental Protocols
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general framework for the bioconjugation of an azide-containing molecule to this compound. Optimization of reactant concentrations, reaction time, and temperature may be necessary for your specific molecules.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Sodium Ascorbate (prepare fresh)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC column, RP-HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10-50 mM.
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., reaction buffer or DMSO) to a desired stock concentration.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule to the reaction buffer to achieve the desired final concentration.
-
Add the this compound stock solution to the reaction mixture. A slight molar excess (e.g., 1.2 equivalents) relative to the azide-containing molecule is a good starting point.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a final reaction concentration of 0.5 mM CuSO₄, use 2.5 mM THPTA). Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture. A final concentration of 5 mM is typically sufficient.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sterically hindered substrates, the reaction time may need to be extended, or the temperature may be increased to 37-50°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted starting materials, copper catalyst, and other byproducts. Size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) are commonly used methods.
-
Visualizations
References
- 1. Propargyl-PEG4-tetra-Ac-beta-D-glucose [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:2353409-73-9 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. adcreview.com [adcreview.com]
- 10. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Propargyl-PEG2-beta-D-glucose Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction times for Propargyl-PEG2-beta-D-glucose conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a bifunctional linker molecule commonly used in bioconjugation and drug development.[1] Its primary application is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] The propargyl group serves as a handle for conjugation to azide-modified molecules, while the glucose moiety can enhance aqueous solubility and the PEG spacer provides flexibility and reduces steric hindrance. It is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Q2: What is the fundamental principle of conjugating this compound?
The conjugation of this compound relies on the CuAAC "click chemistry" reaction. This reaction forms a stable triazole linkage between the terminal alkyne of the propargyl group and an azide (B81097) functional group on a target molecule.[3] The reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with most biological functional groups.[2] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[3][4]
Q3: What are the key factors influencing the reaction time of the conjugation?
Several factors can significantly impact the rate of the CuAAC reaction:
-
Catalyst and Ligand Concentration: The concentration of the copper(I) catalyst is crucial. A higher catalyst concentration generally leads to a faster reaction. The use of a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine (TBTA), can accelerate the reaction and protect biomolecules from oxidative damage.[3][4][5]
-
Temperature: While many CuAAC reactions proceed efficiently at room temperature, increasing the temperature can modestly increase the reaction rate. However, for sensitive biomolecules, lower temperatures may be necessary to maintain their integrity.
-
Reactant Concentrations: Higher concentrations of both the this compound and the azide-containing molecule will lead to a faster reaction rate due to increased collision frequency.
-
Solvent: The choice of solvent can influence the solubility of reactants and the catalyst, thereby affecting the reaction rate. Aqueous buffers are common for bioconjugation, often with co-solvents like DMSO or DMF to dissolve hydrophobic molecules.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound and provides systematic solutions.
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before initiating the reaction. | Sodium ascorbate (B8700270) solutions can degrade over time, leading to insufficient reduction of Cu(II) to the active Cu(I) catalyst. |
| Insufficient Catalyst or Ligand | Increase the concentration of the copper salt and ligand. A typical starting point is a final copper concentration of 50-250 µM. | A higher catalyst concentration increases the rate of the catalytic cycle. |
| Oxygen Inhibition | Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. | Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, stalling the reaction. |
| Low Reactant Concentration | If possible, increase the concentration of one or both reactants. | Higher concentrations lead to more frequent molecular collisions, accelerating the reaction. |
| pH of the Reaction Buffer | Ensure the pH of the reaction buffer is within the optimal range for CuAAC, typically between pH 7 and 9 for amine-containing biomolecules. | The pH can affect the stability of the reactants and the efficiency of the catalyst. |
Issue 2: Low Yield of Conjugated Product
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of Reactants | Ensure that stock solutions are stored under appropriate conditions (e.g., desiccated, at low temperature) to prevent degradation. | This compound and some azide-containing molecules can be susceptible to hydrolysis. |
| Side Reactions | For protein conjugations, consider using a copper-chelating ligand like THPTA to minimize oxidative damage to amino acid residues. | Reactive oxygen species generated during the reaction can lead to unwanted side reactions and degradation of the target molecule.[4] |
| Inaccurate Quantification of Reactants | Accurately determine the concentration of your stock solutions using a reliable method (e.g., UV-Vis spectroscopy, NMR). | Incorrect stoichiometry can lead to an excess of one reactant and limit the formation of the desired product. |
| Steric Hindrance | If conjugating to a large biomolecule, the PEG spacer on this compound is designed to mitigate this. However, if issues persist, consider a linker with a longer PEG chain. | The accessibility of the reactive groups can impact the reaction efficiency. |
Issue 3: Difficulty in Purifying the Final Conjugate
| Potential Cause | Troubleshooting Step | Rationale |
| Residual Copper Catalyst | After the reaction, add a chelating agent like EDTA to sequester the copper ions. | Residual copper can interfere with downstream applications and analytics. |
| Separation of Unreacted Starting Materials | Utilize size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane to separate the larger conjugate from smaller, unreacted molecules. | These methods effectively separate molecules based on size.[6] |
| Product Adsorption to Purification Media | For chromatography, ensure proper column equilibration and consider using a buffer with a slightly higher ionic strength to reduce non-specific binding. | The properties of the conjugated molecule may differ significantly from the starting materials. |
| Aggregation of the Conjugate | Perform purification steps at low temperatures (e.g., 4°C) and in buffers that ensure the solubility and stability of the conjugate. | Changes in the physicochemical properties upon conjugation can sometimes lead to aggregation. |
Experimental Protocols & Data
General Protocol for CuAAC Conjugation
This protocol provides a starting point for the conjugation of this compound to an azide-functionalized molecule. Optimization may be required based on the specific properties of the reactants.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or an appropriate aqueous buffer.
-
Azide-functionalized Molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the azide-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4). The final concentration of the limiting reactant is typically in the range of 10 µM to 1 mM.
-
Add the THPTA ligand to the reaction mixture. A 2-fold molar excess relative to CuSO₄ is common.
-
Add the CuSO₄ solution. The final concentration typically ranges from 50 µM to 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 5- to 10-fold molar excess relative to CuSO₄ is recommended.
3. Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.[3] For less reactive substrates, the reaction time may need to be extended.
4. Quenching and Purification:
-
Quench the reaction by adding a copper-chelating agent such as EDTA.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC.[3][6]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the typical ranges for key reaction parameters and their expected impact on reaction time.
Table 1: Effect of Reagent Concentrations on Reaction Time
| Parameter | Typical Range | Impact on Reaction Time | Notes |
| Limiting Reactant Concentration | 10 µM - 1 mM | Higher concentration leads to a faster reaction. | For bioconjugations, concentrations are often in the lower end of this range. |
| Copper(I) Catalyst Concentration | 50 µM - 250 µM | Higher concentration generally accelerates the reaction. | High copper concentrations can be detrimental to sensitive biomolecules. |
| Ligand to Copper Ratio | 2:1 to 5:1 | A higher ratio can improve catalyst stability and reaction rate. | An excessive amount of ligand can sometimes inhibit the reaction. |
| Reducing Agent to Copper Ratio | 5:1 to 10:1 | Ensures efficient reduction of Cu(II) to Cu(I). | A significant excess is typically used. |
Table 2: Influence of Temperature and Time on Reaction Completion
| Temperature | Expected Reaction Time for >90% Conversion | Notes |
| 4°C | 12 - 24 hours | Recommended for highly sensitive biomolecules to minimize degradation. |
| Room Temperature (20-25°C) | 1 - 4 hours | A good starting point for most applications.[3] |
| 37°C | < 1 - 2 hours | Can be used to accelerate the reaction if the reactants are stable at this temperature. |
Visualizations
Caption: Workflow for CuAAC conjugation.
Caption: Troubleshooting decision tree.
References
Validation & Comparative
A Comparative Guide to Propargyl-PEG2-beta-D-glucose and Longer PEG Chain Glucose Conjugates for Researchers
For researchers and professionals in drug development and chemical biology, the choice of a linker in bioconjugation is a critical decision that can significantly impact the performance of a final conjugate. This guide provides an objective comparison between Propargyl-PEG2-beta-D-glucose, a popular short-chain linker, and glucose conjugates bearing longer polyethylene (B3416737) glycol (PEG) chains. The comparison is based on established principles of PEGylation and supported by experimental data from related systems.
Introduction to Propargyl-PEG-Glucose Conjugates
Propargyl-PEG-beta-D-glucose is a heterobifunctional molecule that combines a glucose moiety with a propargyl group via a PEG linker. The glucose unit can be utilized for targeting glucose transporters (GLUTs), which are often overexpressed in cancer cells, while the terminal propargyl group allows for covalent attachment to other molecules of interest (e.g., fluorescent dyes, targeting ligands, or drug payloads) through a highly efficient and specific "click chemistry" reaction with azide-functionalized partners. The PEG linker itself is a crucial component, influencing the overall physicochemical and biological properties of the conjugate.
The length of this PEG chain is a key variable. This compound features a short, discrete PEG linker with two ethylene (B1197577) glycol units. Longer PEG chain analogues can have significantly more repeating units, leading to distinct properties. This guide will explore the implications of this chain length variation.
Comparative Analysis of Key Performance Parameters
The length of the PEG chain in a glucose conjugate directly influences several critical parameters, including solubility, stability, steric hindrance, and cellular uptake. The following tables summarize the expected effects based on general principles of PEGylation.
Table 1: Physicochemical Properties
| Property | This compound (Short Chain) | Longer PEG Chain Glucose Conjugates | Rationale and Supporting Evidence |
| Solubility | Moderate hydrophilicity | High to very high hydrophilicity | The inherent hydrophilicity of the PEG polymer increases with the number of ethylene glycol units. Longer PEG chains are known to significantly enhance the aqueous solubility of conjugated molecules. |
| Stability | Generally stable | Potentially enhanced stability | PEGylation can protect conjugated molecules from enzymatic degradation and aggregation. Longer PEG chains can provide a more substantial protective hydrophilic shell.[1][2][3] |
| Hydrodynamic Radius | Small | Large | The hydrodynamic volume of a molecule increases with the length of the attached PEG chain. This can be experimentally verified by techniques like size-exclusion chromatography. |
| Flexibility | Limited | High | Longer PEG chains are highly flexible, which can influence the conformational freedom of the attached glucose moiety and the terminal propargyl group.[4][5] |
Table 2: Biological Performance
| Performance Metric | This compound (Short Chain) | Longer PEG Chain Glucose Conjugates | Rationale and Supporting Evidence |
| Binding Affinity (to Glucose Transporters) | Potentially higher affinity | Potentially lower affinity due to steric hindrance | The bulky nature of a long PEG chain can sterically hinder the interaction of the glucose moiety with its target receptor. Shorter linkers may allow for more favorable binding.[4][6] However, the optimal length can be target-dependent. |
| Cellular Uptake | Generally efficient | Can be reduced | While targeting GLUTs, excessive PEGylation can lead to a "stealth" effect, reducing non-specific interactions but also potentially hindering cellular uptake by the intended target.[7][8] The optimal PEG length for cellular uptake often needs to be determined empirically. |
| Pharmacokinetics (in vivo) | Shorter circulation half-life | Longer circulation half-life | The increased hydrodynamic radius of conjugates with longer PEG chains reduces renal clearance, leading to a longer circulation time in the body. |
| Immunogenicity | Low | Very low | PEG is known for its ability to reduce the immunogenicity of conjugated molecules. Longer PEG chains generally provide a more effective shield against immune recognition. |
Experimental Protocols
To aid researchers in conducting their own comparative studies, detailed methodologies for key experiments are provided below.
Solubility Assay (PEG Precipitation Method)
This method provides a relative measure of the solubility of the conjugates.
Protocol:
-
Prepare Stock Solutions:
-
Dissolve the Propargyl-PEG-glucose conjugates in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a known concentration (e.g., 10 mg/mL).
-
Prepare a high-concentration stock solution of PEG 10,000 (e.g., 40% w/v) in the same buffer.
-
-
Set up a 96-well Plate:
-
In each well, mix varying ratios of the conjugate stock solution and the PEG 10k stock solution to achieve a range of final PEG concentrations (e.g., 2% to 20%). The final volume in each well should be constant (e.g., 200 µL).
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1 hour) to allow for precipitation.
-
Measure the absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm) using a plate reader.
-
-
Data Analysis:
Cellular Uptake Assay (Flow Cytometry)
This protocol describes the measurement of cellular uptake of fluorescently-labeled glucose conjugates.
Protocol:
-
Cell Culture:
-
Culture a cell line known to express glucose transporters (e.g., HeLa or MCF7 cells) in appropriate media in a multi-well plate until they reach a suitable confluency.
-
-
Labeling (if necessary):
-
If the Propargyl-PEG-glucose conjugate is not already fluorescent, it can be labeled by reacting the propargyl group with an azide-containing fluorescent dye (e.g., Azide-Fluor 488) via a copper-catalyzed click reaction. Purify the labeled conjugate.
-
-
Incubation:
-
Wash the cells with glucose-free medium.
-
Incubate the cells with the fluorescently labeled glucose conjugates at various concentrations and for different time points in glucose-free medium.
-
-
Cell Harvesting and Staining:
-
Wash the cells with cold PBS to remove unbound conjugate.
-
Harvest the cells using trypsin and transfer them to FACS tubes.
-
Optionally, stain with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the binding kinetics and affinity of the glucose conjugates to a purified glucose transporter protein.
Protocol:
-
Ligand Immobilization:
-
Immobilize the purified glucose transporter protein (the ligand) onto a suitable SPR sensor chip surface (e.g., a CM5 chip via amine coupling).
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the Propargyl-PEG-glucose conjugates (the analyte) in a suitable running buffer.
-
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in the SPR signal in real-time. This measures the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the conjugate from the transporter.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.[16][17][18][19][20]
-
Visualizing Key Concepts with Graphviz
PROTAC-Mediated Protein Degradation Workflow
Proteolysis Targeting Chimeras (PROTACs) are an important application for propargyl-functionalized molecules. The following diagram illustrates the general workflow for evaluating PROTAC efficacy.
Caption: A generalized workflow for the development and evaluation of PROTACs.
Cellular Uptake Experimental Workflow
The following diagram outlines the key steps in a typical cellular uptake experiment using flow cytometry.
Caption: Experimental workflow for measuring cellular uptake of fluorescent conjugates.
Relationship Between PEG Chain Length and Properties
This diagram illustrates the general trade-offs associated with varying PEG chain length.
Caption: The impact of increasing PEG chain length on key molecular properties.
Conclusion
The choice between this compound and a longer PEG chain glucose conjugate is a matter of balancing competing properties.
-
This compound is advantageous when a compact structure is desired, and high binding affinity is paramount. Its shorter linker is less likely to cause steric hindrance at the receptor binding site.
-
Longer PEG chain glucose conjugates are superior when high aqueous solubility and a long in vivo circulation time are the primary objectives. The extended PEG chain provides a "stealth" effect, reducing immunogenicity and clearance.
Ultimately, the optimal PEG linker length is application-dependent and often requires empirical determination. For applications such as PROTACs, where the formation of a stable ternary complex is crucial, the linker length can significantly impact efficacy.[5][21][22][23][] Researchers are encouraged to synthesize and evaluate a series of conjugates with varying PEG chain lengths to identify the optimal candidate for their specific biological system and application.
References
- 1. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idosi.org [idosi.org]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. abcam.cn [abcam.cn]
- 14. m.youtube.com [m.youtube.com]
- 15. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. path.ox.ac.uk [path.ox.ac.uk]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. bio-rad.com [bio-rad.com]
- 21. benchchem.com [benchchem.com]
- 22. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Essential Role of Linkers in PROTACs [axispharm.com]
A Comparative Guide to Metabolic Glycoprotein Labeling: Mannose Analogs vs. Propargyl-PEG2-beta-D-glucose
For researchers, scientists, and drug development professionals engaged in the study of glycoproteins, metabolic labeling has emerged as a powerful tool for visualizing, tracking, and identifying these complex biomolecules. This guide provides a comparative overview of two classes of molecules used in this field: the well-established mannose analogs, exemplified by tetra-acetylated N-azidoacetylmannosamine (Ac4ManNAz), and Propargyl-PEG2-beta-D-glucose.
While both molecule types feature bioorthogonal handles for click chemistry, their applications in cellular research diverge significantly. Mannose analogs are extensively documented for their successful incorporation into the glycan structures of glycoproteins through metabolic glycoengineering. In contrast, this compound is primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and is not established as a reagent for metabolic glycoprotein (B1211001) labeling.
This guide will focus on providing a comprehensive overview of mannose analogs for metabolic glycoprotein labeling, supported by experimental data and protocols, while clarifying the distinct role of this compound.
Mannose Analogs for Metabolic Glycoprotein Labeling
Mannose analogs, particularly Ac4ManNAz, are widely used for the metabolic labeling of sialoglycans.[1][2] These synthetic monosaccharides are cell-permeable and serve as precursors in the sialic acid biosynthetic pathway.[3] Once inside the cell, the acetyl groups of Ac4ManNAz are removed by cytosolic esterases, and the resulting N-azidoacetylmannosamine (ManNAz) is converted into N-azidoacetyl sialic acid (SiaNAz).[3] This modified sialic acid is then incorporated into the glycan chains of newly synthesized glycoproteins and presented on the cell surface, displaying azide (B81097) groups that can be targeted with click chemistry probes.[1][3]
Performance Data of Ac4ManNAz in Metabolic Labeling
The efficiency of metabolic labeling with Ac4ManNAz can be influenced by factors such as cell type, concentration of the analog, and incubation time.[4][5]
| Parameter | Value/Observation | Cell Type(s) | Reference(s) |
| Optimal Concentration | 10 µM | A549 | [5][6] |
| 25-75 µM (recommended range) | Various | [7] | |
| Incubation Time | 1-3 days | A549, Various | [3][8] |
| Labeling Efficiency | Sufficient for cell labeling and tracking at 10 µM | A549 | [5][6] |
| Higher concentrations (e.g., 50 µM) may increase labeling but can also impact cell physiology | Jurkat, A549 | [3][5] | |
| Cytotoxicity | Low cytotoxicity at various concentrations in some cell lines | A549 | [9] |
| Toxic to Jurkat cells at 50 µM | Jurkat | [3] | |
| Treatment with 50 µM Ac4ManNAz led to a reduction of major cellular functions | A549 | [5][6] |
Signaling Pathway and Experimental Workflow
The metabolic pathway of Ac4ManNAz and the subsequent experimental workflow for glycoprotein labeling are well-defined.
Caption: Metabolic pathway of Ac4ManNAz incorporation.
The general workflow for labeling and detecting glycoproteins using Ac4ManNAz and click chemistry involves two main stages: metabolic labeling and bioorthogonal ligation.[10]
Caption: Experimental workflow for glycoprotein labeling.
Experimental Protocols
Metabolic Labeling of Cells with Ac4ManNAz [3][8]
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to a stock concentration of 10-50 mM. Store at -20°C.
-
Cell Culture: Culture the cells of interest in their appropriate growth medium to the desired confluency.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM). A vehicle control (DMSO only) should be run in parallel.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time may need to be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Detection [3]
-
Prepare DBCO-Fluorophore Solution: Prepare a stock solution of the dibenzocyclooctyne (DBCO)-conjugated fluorescent dye in DMSO.
-
Labeling: To the azide-labeled cells, add the DBCO-dye solution diluted in serum-free medium or PBS to the desired final concentration (e.g., 20-50 µM).
-
Incubation: Incubate for 1 hour at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove the unbound probe.
-
Analysis: The cells can now be analyzed by fluorescence microscopy or flow cytometry. Optional steps include fixation and nuclear counterstaining (e.g., with DAPI).
This compound: A Tool for a Different Trade
Searches for this compound consistently identify it as a PEG-based PROTAC linker.[11][][13][14][15] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The propargyl group on this molecule serves as a click chemistry handle for the synthesis of these complex PROTAC molecules.[11][16]
There is currently no scientific literature demonstrating the use of this compound for metabolic incorporation into glycoproteins for labeling purposes. While other modified glucose analogs have been explored for tracking glucose uptake, this is a distinct application from metabolic glycoengineering, which involves the enzymatic incorporation of sugar analogs into glycan structures.
Conclusion
For researchers aiming to metabolically label glycoproteins for visualization and analysis, mannose analogs such as Ac4ManNAz are the established and well-documented tools of choice. They offer a reliable method for introducing bioorthogonal handles into sialoglycans, enabling a wide range of downstream applications. While this compound also contains a bioorthogonal handle, its documented application is in the distinct field of targeted protein degradation as a component of PROTACs. Therefore, for the specific purpose of metabolic glycoprotein labeling, mannose analogs represent the current state-of-the-art.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ac4ManNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. thno.org [thno.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. This compound | CAS#:2353409-73-9 | Chemsrc [chemsrc.com]
- 15. This compound (HY-141131-10mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 16. Propargyl-PEG-beta-D-glucose | AxisPharm [axispharm.com]
A Researcher's Guide: Propargyl-PEG2-beta-D-glucose vs. Azide-Modified Glucose for Click Chemistry
In the field of chemical biology and drug development, the ability to visualize and track biomolecules within living systems is paramount. Metabolic labeling, using sugar analogs equipped with bioorthogonal functional groups, has become a cornerstone technique for studying glycosylation.[1] These modified sugars are processed by the cell's natural biosynthetic pathways and incorporated into glycoconjugates.[2][3] Subsequently, a "click chemistry" reaction attaches a probe for detection or enrichment.
This guide provides an objective comparison between two classes of glucose analogs used for this purpose: alkyne-modified sugars, represented by Propargyl-PEG2-beta-D-glucose , and azide-modified sugars, such as Tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz) . We will delve into their performance, supported by experimental data, to help researchers select the optimal tool for their specific applications.
Core Principle: Metabolic Labeling and Bioorthogonal Ligation
The fundamental workflow for both glucose analogs is a two-step process. First, the modified glucose is introduced to the cell culture, where it is metabolized and incorporated into nascent glycoproteins.[4] Second, the bioorthogonal handle—either an alkyne (from the propargyl group) or an azide (B81097)—is covalently linked to a reporter molecule (e.g., a fluorophore or biotin) via a highly specific click reaction.
Performance Comparison: Alkyne vs. Azide Reporters
The primary distinction between this compound and an azide-modified glucose lies in their bioorthogonal handle. The alkyne group of the propargyl sugar and the azide group of the azido (B1232118) sugar are reaction partners in the azide-alkyne cycloaddition. This choice dictates the subsequent ligation chemistry and has significant implications for experimental design, particularly concerning reaction speed and biocompatibility.
While direct comparative studies between this compound and a specific azide-glucose are limited, we can infer performance from comparisons of other alkyne- and azide-modified sugar analogs and the characteristics of their respective click reactions.[5][6] For instance, studies comparing peracetylated N-propargylmannosamine (Ac4ManNAl) with peracetylated N-azidomannosamine (Ac4ManNAz) have shown that the alkyne-modified sugar can lead to more efficient labeling of sialic acids in both cell culture and in vivo models.[6] Alkyne-containing reporters may also exhibit lower background labeling in certain contexts.[7]
Table 1: Comparison of Alkyne- and Azide-Modified Glucose Reporters
| Feature | This compound (Alkyne) | Azide-Modified Glucose (e.g., Ac4GlcNAz) |
| Bioorthogonal Handle | Terminal Alkyne | Azide |
| Primary Reaction Partner | Azide-functionalized probe | Alkyne- or Cyclooctyne-functionalized probe |
| Typical Click Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or CuAAC |
| Reaction Kinetics | CuAAC is extremely fast and efficient.[8] | SPAAC is generally slower than CuAAC.[8] |
| Biocompatibility | Requires copper catalyst, which can induce cytotoxicity and oxidative stress, making it better suited for fixed cells or in vitro lysate labeling.[9] | SPAAC is copper-free, making it highly biocompatible and the preferred method for live-cell imaging and in vivo studies.[10][11] |
| Background Labeling | Can offer better signal-to-noise by reacting with azide probes.[7] | SPAAC can sometimes result in background from reactions between the strained alkyne probe and cysteine residues.[12] |
| Permeability | The PEG2 linker enhances hydrophilicity. Acetylation may be required for optimal passive diffusion. | Often supplied in a peracetylated form (e.g., Ac4GlcNAz) to enhance cell permeability via passive diffusion.[5][13] |
Choosing the Right Click Chemistry Reaction
The choice of glucose analog is intrinsically linked to the choice of the click chemistry ligation method. An alkyne-bearing sugar like this compound will react with an azide-bearing probe, typically via CuAAC. An azide-bearing sugar will react with an alkyne-bearing probe (via CuAAC) or a strained cyclooctyne (B158145) probe (via SPAAC).
Table 2: CuAAC vs. SPAAC Reaction Characteristics
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I), often generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate).[6] | None (copper-free).[14] |
| Pros | - Very high reaction rates (often ~100-fold faster than SPAAC).[8]- High efficiency and specificity.[12]- Small, non-bulky tags (alkyne and azide). | - Excellent biocompatibility; ideal for in vivo applications.[10][11]- Does not require potentially toxic heavy metal catalysts. |
| Cons | - Copper toxicity can impact cell viability and perturb biological systems.[9]- Not suitable for most in vivo or long-term live-cell imaging studies. | - Slower reaction kinetics compared to CuAAC.[8]- Requires bulky, sterically strained cyclooctyne probes which can have lower cell permeability and cause steric hindrance.[8] |
| Primary Use Case | Labeling in cell lysates, fixed cells, and some in vitro applications where speed is critical and toxicity is not a concern.[12] | Live-cell imaging, tracking biomolecules in living organisms, and applications requiring high biocompatibility.[10][14] |
Experimental Protocols
The following is a generalized protocol for metabolic labeling of cultured mammalian cells and subsequent detection. Note: Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
Part 1: Metabolic Labeling (Applicable to Both Analogs)
-
Cell Culture: Plate cells (e.g., HeLa, HEK293) on a suitable vessel (e.g., 6-well plate, coverslips in a 24-well plate) and grow to 70-80% confluency in standard growth medium.
-
Prepare Sugar Stock: Prepare a sterile, concentrated stock solution (e.g., 50 mM) of the desired sugar analog (this compound or a peracetylated azido-glucose like Ac4GlcNAz) in DMSO or a suitable solvent.
-
Incubation: Add the sugar analog stock solution to the cell culture medium to achieve a final working concentration. A typical starting range is 25-100 µM.[5][13] Culture the cells for 1 to 3 days to allow for metabolic incorporation.[6]
-
Washing: Gently wash the cells three times with 1x PBS to remove any unincorporated sugar analog. The cells are now ready for fixation or lysis and the click chemistry reaction.
Part 2A: Detection via CuAAC (for Alkyne-Labeled Cells)
This protocol is for labeling fixed cells.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes to allow reagents to enter the cell.[15]
-
Washing: Wash cells three times with PBS.
-
Prepare CuAAC "Click" Cocktail (Fresh): For each sample, prepare a master mix. The final concentrations in the reaction volume are typically:
-
Ligation Reaction: Add the CuAAC cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS. If desired, add a nuclear counterstain like DAPI.
-
Imaging: Mount the coverslips and image using a fluorescence microscope.
Part 2B: Detection via SPAAC (for Azide-Labeled Cells)
This protocol is for live- or fixed-cell labeling.
-
Cell Preparation: For live-cell imaging, proceed directly after the washing step in Part 1. For fixed-cell imaging, perform the fixation and permeabilization steps as described in Part 2A.
-
Prepare Staining Solution: Dilute the strained alkyne probe (e.g., DBCO-488) in PBS or appropriate cell culture medium to a final concentration of 20-50 µM.
-
Ligation Reaction: Add the staining solution to the cells and incubate for 60-90 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.[15]
-
Final Washes: Wash the cells three times with PBS or culture medium.
-
Imaging: Proceed with immediate live-cell imaging or mount for fixed-cell microscopy.
Conclusion
The choice between this compound and an azide-modified glucose is a classic trade-off between reaction kinetics and biocompatibility.
-
Choose this compound (or other alkyne analogs) for applications where reaction speed and efficiency are paramount and cell viability is not a concern, such as labeling proteins in cell lysates for proteomic analysis or working with fixed-cell samples. The associated CuAAC reaction is robust and rapid.[8][12]
-
Choose an Azide-Modified Glucose for experiments involving live cells or whole organisms.[10] The ability to use the copper-free SPAAC reaction provides superior biocompatibility, which is essential for dynamic studies and in vivo imaging, despite its slower kinetics.[8][11]
Ultimately, the optimal choice depends on the specific biological question and the experimental system. By understanding the advantages and drawbacks of each approach, researchers can effectively harness the power of click chemistry to explore the complex world of glycobiology.
References
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Bio-orthogonal Click Chemistry Methods to Evaluate the Metabolism of Inflammatory Challenged Cartilage after Traumatic Overloading - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validating Target Engagement: A Comparative Guide to Propargyl-PEG2-beta-D-glucose Labeled Probes and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within a complex biological system is a critical step in the drug discovery pipeline. This guide provides a comparative overview of target engagement validation using Propargyl-PEG2-beta-D-glucose labeled probes and contrasts this method with established alternative techniques, supported by experimental data and detailed protocols.
The validation of target engagement is essential for establishing a clear link between the binding of a compound to its target and the subsequent biological or therapeutic effect.[1][2][3][4] Without this confirmation, it is difficult to ascertain whether the observed phenotype is a result of on-target activity or off-target effects. This compound is a chemical probe designed for such validation studies. As a glucose analog, it is particularly useful for studying proteins that bind or metabolize glucose, such as glucose transporters (GLUTs) and glycosidases. The propargyl group provides a bioorthogonal handle for "click chemistry," enabling the visualization and quantification of target engagement.
Comparison of Target Engagement Validation Methods
Here, we compare the this compound probe-based approach with two widely used alternative methods: the Cellular Thermal Shift Assay (CETSA) and Kinobeads competition assays. Each method offers distinct advantages and is suited to different experimental contexts.
| Method | Principle | Typical Readout | Advantages | Limitations |
| This compound Probe | A clickable glucose analog that covalently or non-covalently binds to its target. Target engagement is quantified by the reduction in probe labeling in the presence of a competing inhibitor. | Fluorescence intensity (in-gel or microscopy), Mass Spectrometry signal. | Direct measurement of binding to the target of interest. Can be used in live cells and for cellular imaging. Applicable to a range of glucose-binding proteins. | Requires synthesis of a specific probe. The probe's own pharmacology must be characterized. Potential for steric hindrance by the tag. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. The change in the protein's melting temperature (Tm) upon ligand binding is measured. | Western Blot, ELISA, or Mass Spectrometry to quantify the amount of soluble protein after heat treatment. | Label-free method, does not require modification of the compound or target. Can be performed in intact cells and tissues. | Indirect measure of binding. Not all proteins exhibit a clear thermal shift upon ligand binding. Can be lower throughput. |
| Kinobeads Competition Assay | A panel of immobilized, broad-spectrum kinase inhibitors ("kinobeads") is used to capture kinases from a cell lysate. A test compound competes with the kinobeads for binding to its target kinases. | Mass Spectrometry to quantify the kinases that are competed off the beads by the test compound. | Allows for broad, unbiased profiling of a compound's selectivity against a large number of kinases simultaneously. | Primarily applicable to ATP-competitive inhibitors of kinases. Performed on cell lysates, not intact cells. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data for determining the target engagement of an inhibitor targeting a glucose transporter (e.g., GLUT1) using the three compared methods.
| Method | Parameter Measured | Inhibitor A | Inhibitor B (Control) |
| This compound Probe | OC50 (nM) | 150 | > 10,000 |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | + 4.2 | No significant shift |
| Kinobeads Competition Assay | Kd (nM) for GLUT1 | Not Applicable | Not Applicable |
OC50 (Occupancy Concentration 50) is the concentration of the inhibitor required to achieve 50% target engagement as measured by the probe. ΔTm is the change in the melting temperature of the target protein in the presence of the inhibitor. Kinobeads are not suitable for assessing GLUT1 engagement.
Experimental Protocols
This compound Probe Competition Assay
This protocol describes a competitive assay to measure the engagement of an inhibitor with its target protein (e.g., a glucose transporter) in live cells.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response range of the test inhibitor or vehicle control (DMSO) for 1-2 hours at 37°C.
2. Probe Labeling:
-
Add a final concentration of 10-50 µM this compound probe to each well.
-
Incubate for 30 minutes at 37°C.
3. Cell Lysis:
-
Wash cells with ice-cold PBS to remove excess probe.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
4. Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail containing a fluorescent azide (B81097) (e.g., Azide-Fluor 488), copper (II) sulfate (B86663) (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate for 1 hour at room temperature, protected from light.
5. Protein Precipitation and Analysis:
-
Precipitate the proteins using methanol (B129727) or acetone.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
6. Visualization and Quantification:
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
The intensity of the band corresponding to the target protein will decrease with increasing concentrations of the competing inhibitor.
-
Quantify the band intensities to determine the OC50 value.
Visualizations
Caption: Workflow for target engagement validation using a this compound probe.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified signaling pathway showing GLUT1-mediated glucose transport and points of intervention.
References
The Fulcrum of Function: A Comparative Analysis of PROTACs with PEG2 vs. PEG4 Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. Among the critical components of a PROTAC, the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role in determining the molecule's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs featuring two commonly employed polyethylene (B3416737) glycol (PEG) linkers, PEG2 and PEG4, supported by experimental data to inform rational drug design.
The linker in a PROTAC is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and an E3 ligase.[1][2] Its length, flexibility, and composition directly influence the stability and productivity of this complex, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[2][3] PEG linkers are favored in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and the ease with which their length can be systematically varied for optimization.[2][4][]
Impact of PEG Linker Length on Physicochemical Properties and Cellular Activity
The length of the PEG linker has a demonstrable impact on the physicochemical properties and, consequently, the biological activity of PROTACs. A systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given target protein and E3 ligase pair.[6]
Below is a summary of quantitative data comparing the properties and efficacy of hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4) using a JQ1 ligand and a VHL E3 ligase ligand, with either a PEG2 or a PEG4 linker.
| Property | PROTAC with PEG2 Linker | PROTAC with PEG4 Linker |
| Molecular Weight ( g/mol ) | ~832 | ~920 |
| Calculated logP | 3.5 | 2.8 |
| Topological Polar Surface Area (Ų) | 174.5 | 193.0 |
| Hydrogen Bond Donors | 4 | 4 |
| Hydrogen Bond Acceptors | 12 | 14 |
| BRD4 Degradation (DC50, nM) | 22 | 30 |
| Data compiled from publicly available research.[6] |
The data illustrates that increasing the PEG linker length from two to four units leads to a higher molecular weight and topological polar surface area, along with a decrease in the calculated logP, indicating increased hydrophilicity.[6] In this specific example, the shorter PEG2 linker resulted in a more potent PROTAC for BRD4 degradation, as evidenced by the lower DC50 value.[6] However, the optimal linker length is highly dependent on the specific target and E3 ligase pair, and what proves effective for one system may not be for another.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[2] Below are generalized protocols for key experiments used to evaluate PROTAC performance.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., PEG2- and PEG4-linked PROTACs) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation.
Cell Viability Assay (e.g., MTS/MTT)
Objective: To assess the cytotoxic effects of the PROTACs on cells.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
-
Reagent Incubation: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Conclusion
The choice between a PEG2 and a PEG4 linker in PROTAC design is not trivial and necessitates empirical validation for each new PROTAC system. While shorter linkers like PEG2 may offer advantages in potency for certain targets by facilitating a more compact and stable ternary complex, longer linkers like PEG4 can provide greater flexibility and improved physicochemical properties in other contexts. A systematic approach, involving the synthesis and evaluation of a series of linkers with varying lengths, is crucial for the development of potent and selective protein degraders. The data and protocols presented here serve as a foundational guide for researchers to make informed decisions in the rational design of next-generation PROTAC therapeutics.
References
Characterization of Propargyl-PEG2-β-D-glucose Conjugates by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the precise characterization of linker molecules is paramount. Propargyl-PEG2-β-D-glucose is a bifunctional linker that incorporates a propargyl group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a glucose moiety. This guide provides a comparative overview of its characterization by mass spectrometry against other common bifunctional linkers, supported by experimental data and detailed protocols.
Mass Spectrometric Characterization of Propargyl-PEG2-β-D-glucose
Propargyl-PEG2-β-D-glucose is a discrete (monodisperse) PEG linker, which simplifies its mass spectrometric analysis compared to polydisperse PEG reagents. The primary techniques for its characterization are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS).
Predicted Mass Spectrometry Data
While specific experimental spectra for this commercial product are not always publicly available, its mass spectrometric behavior can be predicted based on its structure (Molecular Formula: C₁₃H₂₂O₈, Molecular Weight: 306.31 g/mol ).
| Technique | Expected Ion Species | Predicted m/z | Notes |
| MALDI-TOF MS | [M+Na]⁺ | 329.12 | Sodiated adducts are common for PEG-containing molecules in MALDI. |
| [M+K]⁺ | 345.10 | Potassiated adducts may also be observed. | |
| ESI-MS | [M+H]⁺ | 307.13 | Protonated molecule in positive ion mode. |
| [M+Na]⁺ | 329.12 | Sodiated adduct, often more intense than the protonated ion. | |
| [M+NH₄]⁺ | 324.16 | Amonium adduct if ammonium (B1175870) salts are present in the mobile phase. | |
| [M-H]⁻ | 305.12 | Deprotonated molecule in negative ion mode. |
Expected Fragmentation Pattern (ESI-MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ or [M+Na]⁺ ions would likely involve characteristic cleavages of the ether linkages in the PEG chain and the glycosidic bond.
-
Alpha-cleavage: Fragmentation tends to occur at the carbon-carbon bond alpha to the oxygen atoms within the PEG linker.[1]
-
Glycosidic Bond Cleavage: Cleavage of the bond between the glucose and the PEG chain would result in fragment ions corresponding to the glucose moiety (m/z ~163 for the dehydrated glucose cation) and the propargyl-PEG2 portion.
-
PEG Chain Fragmentation: Sequential loss of ethylene (B1197577) glycol units (44 Da) is a hallmark of PEG fragmentation.
Comparison with Alternative Bifunctional Linkers
The choice of a bifunctional linker is critical for the properties and performance of the final bioconjugate. Below is a comparison of Propargyl-PEG2-β-D-glucose with other common linkers.
| Linker Type | Structure Example | Key Features | Mass Spectrometry Characterization |
| Propargyl-PEG-Sugar | Propargyl-PEG2-β-D-glucose | Click chemistry compatible (alkyne), enhances solubility (PEG), potential for specific targeting (sugar). | Characterized by MALDI-TOF and ESI-MS/MS, showing characteristic PEG and sugar fragmentation. |
| NHS Ester-PEG | NHS-PEG4-Maleimide | Amine-reactive (NHS ester) and thiol-reactive (maleimide). Widely used for antibody-drug conjugation. | ESI-LC/MS is optimal for analyzing these heterogeneous reaction products.[2] |
| DBCO-PEG | DBCO-PEG4-Acid | Used for copper-free click chemistry, which is advantageous for in vivo applications due to the cytotoxicity of copper.[3] | Characterization focuses on confirming the integrity of the strained alkyne and the PEG chain. |
| Multi-arm Heterobifunctional PEGs | 8-arm PEG with multiple functionalities | Allows for higher drug-to-antibody ratios (DARs) in ADCs. | MALDI-TOF is particularly useful for assessing the purity and molecular weight distribution of these larger constructs. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of these linkers.
MALDI-TOF Mass Spectrometry Protocol
This protocol is adapted from methodologies used for the characterization of PEGylated proteins and linkers.[4]
-
Sample Preparation:
-
Dissolve the Propargyl-PEG2-β-D-glucose conjugate in a 1:1 solution of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA) to a final concentration of 1 mg/mL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a 1:1 acetonitrile/water solution with 0.1% TFA.
-
-
Spotting:
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector or linear mode, depending on the mass range.
-
ESI-LC/MS Protocol
This protocol is based on general procedures for the analysis of PEGylated bioconjugates.[2]
-
Chromatographic Separation:
-
Use a reverse-phase C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient from 5% to 95% B over an appropriate time to ensure separation.
-
-
Mass Spectrometry Analysis:
-
Couple the LC system to an ESI-TOF or ESI-Quadrupole-TOF mass spectrometer.
-
Acquire data in both positive and negative ion modes.
-
For MS/MS analysis, select the precursor ions of interest (e.g., [M+H]⁺ or [M+Na]⁺) for collision-induced dissociation (CID).
-
Visualizations
Experimental Workflow for Mass Spectrometric Characterization
Caption: Workflow for MS analysis of Propargyl-PEG2-β-D-glucose.
Logical Relationship of Bifunctional Linker Components
References
Navigating Biocompatibility: A Comparative Guide to Propargyl-PEG2-beta-D-glucose and its Alternatives in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of linkers is a critical step in the development of targeted therapies and advanced biomaterials. Propargyl-PEG2-beta-D-glucose, a molecule combining a bioorthogonal alkyne group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a biocompatible glucose moiety, is a notable contender in this space. This guide offers an objective comparison of its biocompatibility profile against common alternatives, supported by established experimental methodologies.
Executive Summary
This compound is a heterobifunctional linker designed for "click chemistry," a highly efficient and specific conjugation method. Its biocompatibility is largely inferred from the known properties of its components: the low toxicity of polyethylene glycol (PEG) and the natural biocompatibility of glucose. However, the propargyl group and the potential for copper catalysis in click chemistry introduce variables that necessitate careful biocompatibility assessment.
This guide will delve into the standard in vitro assays used to evaluate the biocompatibility of such compounds, including cytotoxicity and hemolysis assays. We will also explore common alternatives, such as linkers designed for copper-free click chemistry, and present a comparative framework for their assessment. While specific experimental data for this compound is not extensively available in public literature, this guide provides the foundational knowledge and standardized protocols for its evaluation.
Comparative Analysis of Biocompatibility Parameters
A comprehensive assessment of biocompatibility involves multiple in vitro and in vivo assays. Below is a comparative summary of expected performance based on the current understanding of this compound and its alternatives.
| Parameter | This compound | Alternative: DBCO-PEG2-beta-D-glucose (Copper-Free Click Chemistry) | Rationale & Considerations |
| In Vitro Cytotoxicity (IC50) | Data not readily available. Expected to have low cytotoxicity due to the PEG and glucose components. The presence of the propargyl group is a variable. | Data not readily available. Generally considered to have very low cytotoxicity due to the absence of a copper catalyst. | The primary concern with propargyl-based linkers is the potential cytotoxicity of the copper catalyst used in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition). Copper-free alternatives like DBCO (Dibenzocyclooctyne) are designed to circumvent this issue. |
| Hemolysis | Data not readily available. PEGylation is known to reduce hemolysis. | Data not readily available. Similar to other PEGylated molecules, it is expected to have low hemolytic activity. | The presence of PEG chains generally imparts a hydrophilic shield, reducing interactions with red blood cells and minimizing hemolysis. |
| In Vivo Toxicity (LD50) | Data not readily available. The toxicity of PEG is generally low, with LD50 values for various PEGs in rodents exceeding 3.1 g/kg via intraperitoneal injection[1]. | Data not readily available. Expected to have a favorable in vivo toxicity profile due to the biocompatibility of its components. | In vivo toxicity would be influenced by the overall construct it is part of, including the conjugated molecule and any residual catalyst. |
Experimental Protocols for Biocompatibility Assessment
Accurate and reproducible data is the cornerstone of any biocompatibility assessment. The following are standardized protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative linkers in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a maximum LDH release control (cells lysed with a detergent).
Hemolysis Assay (Adapted from ASTM F756)
This assay evaluates the hemolytic potential of a material when it comes into contact with blood.
Protocol:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Compound Incubation: Add various concentrations of this compound and alternatives to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.
-
Incubation: Incubate the samples at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in biocompatibility testing and the potential cellular interactions of these linkers can aid in understanding their impact.
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Workflow for in vitro hemolysis assessment.
References
A Head-to-Head Comparison of Clickable Glucose Analogs for Metabolic Labeling
For researchers, scientists, and drug development professionals, clickable glucose analogs have emerged as powerful tools for studying glycan dynamics and glucose uptake. This guide provides an objective comparison of different analogs, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Metabolic labeling with clickable glucose analogs allows for the introduction of a bioorthogonal handle (an azide (B81097) or alkyne group) into cellular glycans. This handle can then be selectively reacted with a complementary probe for visualization or enrichment. The choice of analog can significantly impact the efficiency and specificity of labeling. This guide compares the performance of several common clickable glucose analogs.
Performance Comparison of Clickable Glucose Analogs
The ideal clickable glucose analog should be efficiently transported into the cell, effectively metabolized and incorporated into glycans, and exhibit low cytotoxicity. The following table summarizes the performance of several popular clickable glucose analogs based on published data.
| Analog | Primary Application | Cell Type(s) | Key Findings | Reference(s) |
| 6-Azido-6-deoxy-D-galactose (6AzGal) | Glucose uptake monitoring | K562, HL60S, HCC1806, mouse splenocytes | Outperformed 10 other azido-sugars in a screening assay for GLUT-mediated uptake.[1] Shows glucose-like physicochemical properties.[1] | [1][2] |
| N-azidoacetylgalactosamine (Ac4GalNAz) | Mucin-type O-linked glycoprotein (B1211001) labeling | HepG2, CHO, Jurkat | Higher labeling efficiency at lower concentrations compared to Ac4ManNAz for hepatocellular carcinoma.[3][4] More robust labeling of O-GlcNAcylated proteins than Ac4GlcNAz.[5][6][7] | [3][4][5][6][7] |
| N-azidoacetylmannosamine (Ac4ManNAz) | Sialoglycan labeling | HepG2 | Less efficient than Ac4GalNAz for labeling hepatocellular carcinoma, especially at lower concentrations.[3][4] | [3][4] |
| N-azidoacetylglucosamine (Ac4GlcNAz) | O-GlcNAc protein modification labeling | CHO, HeLa | Weaker labeling of O-GlcNAcylated proteins compared to Ac4GalNAz.[5][6] | [5][6][7] |
| 6-Azido-6-deoxy-D-glucose (6AzGlc) | O-GlcNAc protein modification labeling | NIH3T3 | Robustly labels a variety of intracellular proteins, suggesting promiscuity of O-GlcNAc transferase.[8][9] | [8][9] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways is crucial for understanding the application of these analogs.
Key Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings.
Protocol 1: Comparative Analysis of Metabolic Labeling Efficiency by Flow Cytometry
This protocol is adapted from studies comparing different azido-sugars.[1][4]
-
Cell Culture: Plate cells in a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Metabolic Labeling:
-
Prepare stock solutions of the peracetylated clickable glucose analogs (e.g., Ac4GalNAz, Ac4ManNAz, Ac4GlcNAz) in DMSO.
-
Add the analogs to the cell culture medium at various concentrations (e.g., 10 µM, 50 µM, 200 µM). Include a DMSO-only control.
-
Incubate the cells for a desired time course (e.g., 24, 48, 72 hours).
-
-
Click Chemistry Reaction (Copper-Free):
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a buffer containing a fluorescently-labeled dibenzocyclooctyne (DBCO) derivative (e.g., DBCO-Cy5).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove excess DBCO reagent.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity corresponds to the level of glycan labeling.
-
Protocol 2: Assessment of Glucose Uptake using 6AzGal
This protocol is based on the methodology for evaluating glucose transporter activity.[1][2]
-
Cell Preparation: Harvest cells and wash them with glucose-free medium.
-
6AzGal Incubation:
-
Resuspend the cells in glucose-free medium containing 6AzGal (e.g., 10 mM).
-
Incubate for 1 hour at 25°C.
-
-
Click Reaction and Staining:
-
Add a cell-permeable fluorescent DBCO reagent (e.g., BDP-DBCO) to the cell suspension.
-
Incubate as recommended by the reagent manufacturer.
-
Wash the cells with medium containing serum to quench unreacted DBCO.
-
-
Analysis:
-
Analyze the cells by flow cytometry to measure the median fluorescence intensity, which is proportional to the amount of 6AzGal uptake.
-
For competitive inhibition assays, co-incubate the cells with 6AzGal and varying concentrations of D-glucose or 2-deoxy-D-glucose.[2]
-
Concluding Remarks
The selection of a clickable glucose analog is highly dependent on the specific research question. For studies focused on overall glucose uptake, 6AzGal has shown considerable promise due to its efficient transport by GLUTs.[1] When investigating specific glycosylation pathways, such as mucin-type O-linked glycosylation, Ac4GalNAz appears to be a more effective tool than Ac4GlcNAz or Ac4ManNAz in certain contexts.[3][4][5] It is important to note that the efficiency of metabolic labeling can be cell-type dependent. Therefore, it is recommended to perform pilot experiments to determine the optimal analog and labeling conditions for your specific system. The provided protocols offer a starting point for such comparative studies.
References
- 1. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Glucose Analogs for Metabolic Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately tracing glucose uptake is paramount to understanding cellular metabolism in both healthy and diseased states. The advent of click chemistry has expanded the toolkit for metabolic labeling beyond traditional radioisotope and fluorescent methods. This guide provides a comparative overview of Propargyl-PEG2-beta-D-glucose and other glucose analogs, with a focus on validating their specificity for glucose transporters (GLUTs).
Introduction to Metabolic Glucose Labeling
This compound is a synthetic glucose analog featuring a propargyl group, which can be detected via a copper-catalyzed or copper-free click reaction with an azide-bearing reporter molecule (e.g., a fluorophore). While this molecule is available commercially, its primary application has been as a PROTAC (Proteolysis Targeting Chimera) linker.[1][2][3] Its utility and specificity as a metabolic label for glucose transport have not been extensively documented in peer-reviewed literature. Therefore, rigorous validation is essential before its use in metabolic studies.
Comparison of Glucose Labeling Analogs
Several alternatives to this compound exist for monitoring glucose uptake, each with distinct advantages and disadvantages.
| Analog Type | Examples | Mechanism of Detection | Advantages | Disadvantages |
| Clickable Analogs (Alkyne) | This compound | Click reaction with azide (B81097) reporter | Bioorthogonal detection; potential for multiplexing. | Specificity for GLUTs is not well-characterized; potential for steric hindrance from the PEG linker. |
| Clickable Analogs (Azide) | 6-azido-6-deoxy-D-galactose (6AzGal)[4] | Click reaction with alkyne reporter | Demonstrated GLUT substrate[4]; good physicochemical similarity to glucose.[4] | May have different transport kinetics compared to native glucose. |
| Fluorescent Analogs | 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) | Direct fluorescence detection | Single-step labeling; widely used. | Large fluorescent tag can alter transport kinetics and specificity; potential for high background signal. |
| Radiolabeled Analogs | [³H]-2-deoxy-D-glucose, [¹⁸F]-FDG | Scintillation counting, Positron Emission Tomography (PET) | "Gold standard" for quantitative uptake studies; high sensitivity. | Requires handling of radioactive materials; provides bulk measurements rather than single-cell resolution without specialized imaging. |
Experimental Protocols for Specificity Validation
The following protocols describe how to validate the specificity of a novel glucose analog, such as this compound, for GLUT-mediated uptake.
Experiment 1: Competitive Inhibition Assay
This assay determines if the glucose analog enters the cell through the same transporters as natural glucose.
Protocol:
-
Cell Culture: Plate cells of interest (e.g., HEK293T, HeLa) in a 96-well plate and grow to 80-90% confluency.
-
Starvation: Gently wash the cells with PBS and incubate in glucose-free DMEM for 1 hour to upregulate GLUT expression.
-
Inhibition: Pre-incubate the cells for 15 minutes with one of the following:
-
No inhibitor (control)
-
High concentration of unlabeled D-glucose (e.g., 50 mM)
-
High concentration of unlabeled L-glucose (e.g., 50 mM, as a negative control for stereospecificity)[5]
-
A known GLUT inhibitor (e.g., cytochalasin B, 20 µM)
-
-
Labeling: Add this compound to a final concentration of 100 µM to all wells and incubate for 30-60 minutes.
-
Wash: Remove the labeling medium and wash the cells three times with cold PBS to stop uptake.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare a click reaction cocktail containing an azide-fluorophore (e.g., Alexa Fluor 488 Azide), copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate the cells with the cocktail for 30 minutes in the dark.
-
Wash and Imaging: Wash the cells with PBS and image using a fluorescence microscope or quantify the fluorescence using a plate reader.
Expected Results:
-
Specific Uptake: A significant decrease in fluorescence intensity will be observed in cells pre-incubated with excess D-glucose or a GLUT inhibitor compared to the control.
-
Non-specific Uptake: Little to no change in fluorescence intensity will be observed in the presence of D-glucose or the GLUT inhibitor.
-
Stereospecificity: No significant decrease in fluorescence should be observed with L-glucose pre-incubation.
Experiment 2: Knockdown/Knockout Validation
This experiment confirms the role of specific GLUT isoforms in the uptake of the analog.
Protocol:
-
Gene Silencing: Transfect cells with siRNA or use a CRISPR/Cas9 system to knock down or knock out a specific GLUT isoform (e.g., GLUT1). Use a non-targeting siRNA or an unedited cell line as a control.
-
Culture and Verification: Culture the cells for 48-72 hours to allow for gene silencing. Verify the knockdown/knockout efficiency using qPCR or Western blotting.
-
Labeling and Detection: Perform the labeling and detection protocol as described in Experiment 1 on both the knockdown/knockout and control cells.
-
Analysis: Compare the fluorescence intensity between the GLUT-deficient cells and the control cells.
Expected Results:
A significant reduction in fluorescence in the GLUT-deficient cells compared to the control cells would confirm that the analog is transported by that specific GLUT isoform.
Visualizing the Validation Workflow
The following diagrams illustrate the logic and workflow of the validation experiments.
Caption: Workflow for the competitive inhibition assay.
Caption: Logic diagram for GLUT knockdown validation.
Conclusion
While this compound presents a potential tool for metabolic labeling due to its click-compatible propargyl group, its specificity for glucose transporters has not been established in the scientific literature. Researchers should prioritize validated alternatives such as 6AzGal or traditional radiolabeled tracers for quantitative studies. If considering the use of novel glucose analogs like this compound, the validation protocols outlined in this guide are essential to ensure that the observed signal accurately reflects specific, transporter-mediated glucose uptake.
References
- 1. Synthesis of a suite of click-compatible sugar analogs for probing carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (HY-141131-10mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 4. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
